molecular formula C6H7BrN2O B2930587 2-Bromo-3-ethoxypyrazine CAS No. 1259479-55-4

2-Bromo-3-ethoxypyrazine

Cat. No.: B2930587
CAS No.: 1259479-55-4
M. Wt: 203.039
InChI Key: QZKAGNYHIYGFKA-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxypyrazine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-ethoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-ethoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-ethoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKAGNYHIYGFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Author's Note: As scientists and researchers, we are often tasked with handling novel or data-poor compounds. 2-Bromo-3-ethoxypyrazine is one such molecule where a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, deviates from a standard SDS format. Instead, it serves as a technical whitepaper on how to perform a robust, scientifically-grounded hazard and risk assessment for such a compound. By analyzing its structural components and synthesizing data from well-characterized analogues, we can construct a reliable safety profile and establish best practices for its handling in a research and development setting. This methodology is central to ensuring safety and maintaining scientific integrity in the laboratory.

Compound Identification and Predicted Physicochemical Properties

2-Bromo-3-ethoxypyrazine is a halogenated alkoxy-substituted heterocyclic aromatic compound. Its structure suggests it is likely a liquid or a low-melting solid at room temperature, with limited water solubility.

PropertyPredicted Value / InformationRationale / Analogous Compound Data
Molecular Formula C₆H₇BrN₂OFrom structure
Molecular Weight 203.04 g/mol From formula
Appearance Colorless to pale yellow liquidBased on analogues like 2-ethoxy-3-ethyl pyrazine (liquid) and 2-bromopyrazine (liquid).[1]
Boiling Point ~180-200 °C (est.)Extrapolated from similar pyrazines. 2-ethoxy-3-methylpyrazine boils at 180-181 °C.[2]
Solubility Likely insoluble in water; soluble in organic solventsAromatic, heterocyclic compounds with alkyl ethers generally show poor aqueous solubility.[1]
Flash Point ~65-70 °C (est.)Based on 2-ethoxy-3-ethyl pyrazine (69.44 °C) and 2-methyl-3-ethoxypyrazine (65.56 °C).[1][2]

Hazard Assessment by Structural Analogy

The core of our safety assessment lies in deconstructing the molecule and evaluating the known hazards of its constituent parts and closely related structures.

  • The Pyrazine Ring: The pyrazine core itself is a stable aromatic system but is a common feature in many biologically active and odorous compounds.

  • The Bromo Substituent: Halogenation, particularly with bromine, often introduces toxicological concerns. Brominated aromatic compounds can be irritants and may pose long-term health risks.

  • The Ethoxy Group: This alkoxy group is less likely to be the primary driver of toxicity but contributes to the compound's physical properties, including its likely combustible nature.

By examining data from available analogues, we can build a predicted hazard profile.

Analogues Considered:

  • 2-Bromopyrazine: Provides insight into the hazards of the brominated pyrazine core.

  • 2-Bromo-3-methylpyrazine: A closely related structural analogue.

  • 2-Ethoxy-3-methylpyrazine & 2-Ethoxy-3-ethylpyrazine: Provide data on the ethoxypyrazine moiety, particularly regarding physical hazards like flammability.

Predicted GHS Classification and Hazard Statements

Based on a synthesis of data from the analogues listed above, a conservative, safety-first GHS classification for 2-Bromo-3-ethoxypyrazine is proposed below. This profile prioritizes user safety in the absence of direct testing data.

Hazard ClassGHS CategorySignal WordPredicted Hazard Statement(s)Basis from Analogues
Flammable Liquid Category 3Warning H226: Flammable liquid and vaporBased on flash points of ethoxypyrazine analogues (~65-70°C).[1][2]
Acute Toxicity, Oral Category 4Warning H302: Harmful if swallowedA common classification for substituted brominated heterocycles like 2-bromopyrazine.[3][4]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritationA consistent finding for brominated pyrazines and pyridines.[4]
Serious Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritationA consistent finding for brominated pyrazines and pyridines.[4]
Specific Target Organ Toxicity (Single Exposure) Category 3Warning H335: May cause respiratory irritationIrritation of the respiratory system is noted for similar compounds.[2][5]

Predicted GHS Pictograms:

Proactive Safety & Handling Protocols

The following protocols are designed based on the predicted hazard profile. The causality behind each recommendation is explained to empower the researcher with a deeper understanding of the risks.

Personal Protective Equipment (PPE) Selection Workflow

A researcher's first line of defense is appropriate PPE. The selection process must be deliberate and mapped to the predicted risks of the compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe Mandatory PPE Selection cluster_specs Specific PPE Requirements A Hazard Identified: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard - Harmful if Swallowed B Eye/Face Protection A->B C Hand Protection A->C D Body Protection A->D E Respiratory Protection A->E B_spec Chemical safety goggles (ANSI Z87.1) + Face shield if splash risk B->B_spec C_spec Nitrile or Neoprene gloves (min. 0.11 mm thickness) Check breakthrough time. C->C_spec D_spec Flame-retardant lab coat D->D_spec E_spec Required if handling outside of a certified chemical fume hood. E->E_spec

Caption: PPE selection workflow for 2-Bromo-3-ethoxypyrazine.

Safe Handling and Storage Protocol

Causality: The combination of flammability, irritant properties, and potential toxicity necessitates strict engineering and administrative controls.

  • Engineering Controls:

    • Primary Handling: All weighing and transfers of 2-Bromo-3-ethoxypyrazine must be conducted inside a certified chemical fume hood to mitigate inhalation exposure.[5]

    • Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources. Use intrinsically safe or explosion-proof equipment where necessary.[6]

    • Static Discharge: For transfers of larger quantities (>100 mL), ground and bond containers to prevent static electricity buildup, a known ignition source for flammable liquids.[7][8]

  • Administrative Controls:

    • Designated Area: All work with this compound should be performed in a designated and clearly marked area.

    • Avoid Aerosolization: Handle the liquid gently to avoid creating mists or aerosols.

    • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][7]

  • Storage:

    • Container: Store in a tightly sealed, clearly labeled container.

    • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

    • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3]

Emergency Response and First Aid Procedures

Rapid and correct response during an emergency is critical. All personnel handling this compound must be familiar with these procedures before beginning work.

Accidental Release Measures

Spill_Response start Spill Detected q1 Is the spill large or are you alone? start->q1 evacuate Evacuate Immediate Area Alert EH&S / Emergency Services Pull Fire Alarm if Needed q1->evacuate Yes small_spill Small, Contained Spill (Personnel are Trained) q1->small_spill No ppe Don appropriate PPE (respirator, gloves, goggles, lab coat) small_spill->ppe ignite Remove all ignition sources ppe->ignite absorb Cover with inert absorbent material (e.g., vermiculite, sand) ignite->absorb collect Collect into a sealed container for hazardous waste disposal Use non-sparking tools absorb->collect decon Decontaminate spill area collect->decon

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Causality: First aid for chemical exposures aims to immediately reduce the dose and mitigate the initial damage. Prompt action is paramount.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][9]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or this guide to the medical professional.[3][4]

Disposal Considerations

All waste containing 2-Bromo-3-ethoxypyrazine, including contaminated absorbent materials and disposable PPE, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The label should clearly state "Flammable Hazardous Waste" and list the chemical constituents.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

References

  • Loba Chemie. (2016). 2-BROMOPROPANE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved from [Link]

Sources

Spectroscopic data of 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 2-Bromo-3-ethoxypyrazine

Abstract

This technical guide provides an in-depth spectroscopic profile of 2-Bromo-3-ethoxypyrazine , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and flavor chemistry.[1] This document synthesizes experimental protocols with theoretical validation to establish a robust characterization framework. It details Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures, emphasizing the diagnostic utility of the bromine isotope pattern and pyrazine ring coupling constants.

Chemical Identity and Synthesis Context

Understanding the synthetic origin of 2-Bromo-3-ethoxypyrazine is a prerequisite for accurate spectral interpretation, particularly for identifying specific impurities like the bis-substituted byproduct.[1]

  • IUPAC Name: 2-Bromo-3-ethoxypyrazine[1][2][3]

  • CAS Number: 1259479-55-4[1][2][3][4][5]

  • Molecular Formula: C₆H₇BrN₂O[1]

  • Molecular Weight: 203.04 g/mol [1]

Synthesis Pathway & Impurity Logic

The compound is typically synthesized via Regioselective Nucleophilic Aromatic Substitution (


) of 2,3-dibromopyrazine using sodium ethoxide.

SynthesisPathway cluster_legend Spectroscopic Relevance SM 2,3-Dibromopyrazine (Starting Material) Reagent NaOEt / EtOH (Controlled Eq.) SM->Reagent Product 2-Bromo-3-ethoxypyrazine (Target) SM->Product Monosubstitution Impurity 2,3-Diethoxypyrazine (Over-reaction Impurity) Product->Impurity Excess NaOEt Target: Asymmetric NMR signals Target: Asymmetric NMR signals Impurity: Symmetric NMR signals Impurity: Symmetric NMR signals

Figure 1: Synthesis pathway highlighting the origin of the primary impurity, 2,3-diethoxypyrazine, which presents a symmetric NMR profile distinct from the target.[1][3][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The asymmetry introduced by the ethoxy group at position 3 renders the pyrazine protons chemically equivalent but magnetically distinct, resulting in characteristic coupling.

Protocol: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution; DMSO-
    
    
    
    may cause slight deshielding of ring protons.[1]
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-5 7.95 – 8.05Doublet (d)1H

Adjacent to N, meta to Br/OEt.[1]
H-6 7.80 – 7.90Doublet (d)1H

Adjacent to N, ortho to Br (shielding effect).[1]
-OCH₂- 4.45 – 4.55Quartet (q)2H

Deshielded by oxygen.[1]
-CH₃ 1.40 – 1.50Triplet (t)3H

Methyl terminus of ethoxy.[1]

Expert Insight: The coupling constant of ~2.4 Hz between H-5 and H-6 is diagnostic for 2,3-disubstituted pyrazines.[1] If you observe a singlet in the aromatic region, suspect the symmetric 2,3-diethoxypyrazine impurity (where both ring protons are equivalent) or unreacted 2,3-dibromopyrazine (also a singlet).

C NMR Data (100 MHz, )
Carbon TypeShift (

, ppm)
Structural Significance
C-3 (C-O) ~155.0Most deshielded due to direct oxygen attachment.
C-2 (C-Br) ~132.0Shifted upfield relative to C-O due to heavy atom effect (Br).[1]
C-5 / C-6 135.0 – 142.0Aromatic ring carbons.[1]
-OCH₂- ~63.0Methylene carbon.[1]
-CH₃ ~14.5Methyl carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation state. The natural abundance of Bromine isotopes (


 and 

) creates a unique 1:1 doublet pattern for the molecular ion.[8]
MS Profile (EI/ESI)
  • Molecular Ion (

    
    ):  202.0[1]
    
  • Isotope Peak (

    
    ):  204.0
    
  • Intensity Ratio: ~1:1 (Diagnostic for mono-bromination)[1]

Fragmentation Pattern (EI):

  • m/z 202/204: Molecular Ion.

  • m/z 174/176:

    
    . Loss of ethene (
    
    
    
    ) via McLafferty rearrangement, typical for ethyl ethers. This confirms the ethoxy group.[9]
  • m/z 123/125: Loss of Br (less common in soft ionization) or fragmentation of the pyrazine ring.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for rapid "fingerprinting" in Quality Control (QC) environments to ensure the presence of the ether linkage and absence of hydroxyl precursors (if made from hydroxypyrazine).

Functional GroupWavenumber (

)
IntensityDescription
C-H (Ar) 3050 – 3080WeakAromatic C-H stretch.[1]
C-H (Alk) 2980, 2930MediumAliphatic C-H stretch (Ethyl group).
C=N / C=C 1520 – 1560StrongPyrazine ring skeletal vibrations.
C-O-C 1240 – 1280StrongAryl alkyl ether asymmetric stretch.
C-Br 600 – 700MediumCarbon-Bromine stretch (Fingerprint region).[1]

Analytical Workflow & Quality Control

To ensure data integrity during drug development, a self-validating workflow is required.[1]

AnalyticalWorkflow cluster_QC QC Triage Sample Crude Reaction Mixture TLC TLC/HPLC Check for Bis-ethoxy impurity Sample->TLC MS Mass Spec (LC-MS) Check 1:1 Isotope Ratio (202/204) TLC->MS Single Spot? NMR 1H NMR (CDCl3) Confirm Asymmetry (2 Doublets) MS->NMR Correct Mass? NMR->Sample Symmetric Singlet Found? (Recrystallize) Final Release for Next Step NMR->Final Integrals Correct?

Figure 2: Analytical decision tree. Note that NMR is the final gatekeeper to distinguish the target from symmetric impurities that may co-elute in HPLC.

References

  • Synthesis & Reactivity: Regioselective nucleophilic aromatic substitution of chloropyrazines. Journal of Organic Chemistry. (Contextual validation for S_NAr on pyrazines).

  • Spectral Database: SDBS: Spectral Database for Organic Compounds. (General Pyrazine shifts validation).

  • CAS Registry: 2-Bromo-3-ethoxypyrazine (CAS 1259479-55-4).[1][2][3][4] Chemical Book / PubChem.[10] [10]

  • Bromine Isotope Patterns:Interpretation of Mass Spectra of Halogenated Compounds. Silverstein, R. M., et al.

(Note: Specific spectral values provided in Section 2 are derived from standard chem-informatics principles for pyrazine substituents and validated against close analogs such as 2-chloro-3-ethoxypyrazine due to the proprietary nature of specific batch data.)

Sources

The Crucial Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-ethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug development professionals and researchers, confirming the precise structure of a synthesized molecule is a critical step. ¹H NMR, in particular, offers a detailed map of the proton framework within a molecule, revealing information about the electronic environment of each proton, their connectivity, and their spatial relationships. The spectrum of 2-Bromo-3-ethoxypyrazine, as we will explore, is a unique fingerprint that unequivocally identifies the compound.

Predicted ¹H NMR Spectrum of 2-Bromo-3-ethoxypyrazine: A Theoretical Analysis

The structure of 2-Bromo-3-ethoxypyrazine dictates a specific set of signals in its ¹H NMR spectrum. The molecule contains two distinct proton environments: the aromatic protons on the pyrazine ring and the protons of the ethoxy group.

The Aromatic Region: Pyrazine Ring Protons

The pyrazine ring possesses two protons at positions 5 and 6. Due to the unsymmetrical substitution pattern (a bromine atom at C2 and an ethoxy group at C3), these two protons are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm).

The electronic effects of the substituents play a crucial role in determining their chemical shifts. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a relatively high chemical shift compared to benzene. The bromine atom at C2 is also electron-withdrawing through its inductive effect, further deshielding the adjacent proton at C6. Conversely, the ethoxy group at C3 is an electron-donating group through resonance, which would tend to shield the ring protons. The interplay of these effects will determine the final chemical shifts.

The two pyrazine protons, being on adjacent carbons, will exhibit spin-spin coupling. This coupling will result in each signal appearing as a doublet. The magnitude of the coupling constant (³J) for adjacent protons in a pyrazine ring is typically in the range of 2-3 Hz.

The Aliphatic Region: Ethoxy Group Protons

The ethoxy group (-O-CH₂-CH₃) will give rise to two signals in the aliphatic region of the spectrum:

  • Methylene Protons (-O-CH₂-): These protons are adjacent to an oxygen atom, which is strongly electronegative. This deshielding effect will cause the methylene signal to appear at a higher chemical shift, likely in the range of δ 4.0-4.5 ppm. Since these protons are adjacent to the three protons of the methyl group, their signal will be split into a quartet (n+1 rule, where n=3).

  • Methyl Protons (-CH₃): These protons are further from the electronegative oxygen atom and will therefore appear at a lower chemical shift, typically in the range of δ 1.2-1.6 ppm. Being adjacent to the two methylene protons, their signal will be split into a triplet (n+1 rule, where n=2).

The coupling constant (³J) for the methylene and methyl protons of an ethyl group is typically around 7 Hz.

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 2-Bromo-3-ethoxypyrazine is summarized in the table below.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~ 8.0 - 8.3Doublet (d)~ 2.51H
H-5~ 7.8 - 8.1Doublet (d)~ 2.51H
-OCH₂CH₃~ 4.2 - 4.5Quartet (q)~ 7.02H
-OCH₂CH₃~ 1.3 - 1.5Triplet (t)~ 7.03H

Visualizing Molecular Connectivity and Coupling

The following diagram illustrates the structure of 2-Bromo-3-ethoxypyrazine and the through-bond coupling relationships between the protons.

Structural Elucidation and Spectroscopic Characterization of 2-Bromo-3-ethoxypyrazine: A 13C NMR Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2-Bromo-3-ethoxypyrazine using Carbon-13 Nuclear Magnetic Resonance (


C NMR). Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to explore the causality  of chemical shifts, the influence of substituent effects (inductive, mesomeric, and heavy-atom), and the critical experimental parameters required to observe quaternary carbons in electron-deficient heterocycles.

Target Molecule: 2-Bromo-3-ethoxypyrazine Molecular Formula: C


H

BrN

O Core Scaffold: 1,4-Diazine (Pyrazine)

Experimental Protocol & Acquisition Parameters

Solvent Selection and Sample Preparation

The choice of solvent critically impacts chemical shift dispersion and solubility.

  • Primary Solvent (CDCl

    
    ):  Recommended for routine analysis. The triplet centered at 77.16 ppm serves as an internal reference.
    
  • Secondary Solvent (DMSO-

    
    ):  Use if the sample contains hydrolysis impurities (e.g., pyrazinones) which are insoluble in chloroform. Note that DMSO-
    
    
    
    (septet at 39.5 ppm) often causes a slight downfield shift (0.5–1.0 ppm) for polar ring carbons due to solvent-solute dipole interactions.
Critical Acquisition Parameters (The "Missing Peaks" Phenomenon)

A common failure mode in pyrazine analysis is the disappearance of quaternary carbons (C2 and C3). This occurs because these nuclei lack attached protons to facilitate relaxation via the dipolar mechanism.

ParameterStandard SettingRequired Setting for Pyrazines Rationale
Pulse Angle 30° - 45°30° Prevents saturation of slow-relaxing quaternary nuclei.
Relaxation Delay (D1) 1.0 - 2.0 s3.0 - 5.0 s C2 and C3 have long

times. Insufficient D1 leads to low S/N ratio for these critical peaks.
Scans (NS) 64 - 128512+ Compensates for the lower NOE enhancement of quaternary carbons.
Relaxation Agent N/ACr(acac)

(0.05 M)
Optional: Add if quantitative integration is required. Shortens

significantly.

Theoretical Framework & Chemical Shift Logic

To accurately assign the spectrum, one must understand the competing electronic effects acting on the pyrazine ring.

The Pyrazine Ring Current

The 1,4-diazine ring is electron-deficient compared to benzene. The nitrogen atoms withdraw electron density via induction (-I), generally deshielding ring carbons to the 140–150 ppm range.

Substituent Effects (The Diagnostic Fingerprint)
  • 3-Ethoxy Group (+M, -I):

    • Effect on C3 (Ipso): The oxygen atom exerts a strong inductive withdrawal (-I) and a mesomeric donation (+M). In

      
      C NMR, the direct attachment to oxygen dominates, causing extreme deshielding.
      
    • Effect on C6 (Para): The ethoxy group donates electron density into the ring via resonance. This increases shielding at the para position (C6) relative to C5.

  • 2-Bromo Group (-I, Heavy Atom Effect):

    • Effect on C2 (Ipso): While bromine is electronegative (-I), the "Heavy Atom Effect" (spin-orbit coupling) often causes an upfield shift (shielding) compared to chloro- analogs. Consequently, C-Br appears upfield of C-H carbons in many heterocycles.

Spectral Assignment & Data Analysis[1][2][3][4][5][6][7][8]

Predicted Chemical Shift Table

The following assignments are derived from chemometric principles and analogous heterocyclic data.

Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Assignment Logic
C3 C

156.0 – 160.0 AbsentMost Downfield. Direct attachment to Oxygen. Deshielded by adjacent N.
C5 CH140.0 – 144.0 Positive (+)Meta to OEt. Less electron-rich than C6.
C2 C

132.0 – 138.0 AbsentDistinctive. Upfield of C5 due to Heavy Atom Effect of Br.
C6 CH130.0 – 135.0 Positive (+)Para to OEt. Shielded by resonance donation from Oxygen.
O-CH

-
CH

63.0 – 65.0 Negative (-)Typical O-alkyl methylene shift.
-CH

CH

14.0 – 15.0 Positive (+)Typical methyl terminal shift.
Distinguishing C5 and C6 (The Critical Challenge)

The most common error in characterizing this molecule is swapping C5 and C6. They are both aromatic CH signals.

  • Hypothesis: C6 is para to the ethoxy group. Resonance structures show negative charge density accumulating at the para position relative to the donor oxygen.

  • Validation: Use HMBC (Heteronuclear Multiple Bond Correlation). The O-CH

    
     protons will show a strong 3-bond correlation (
    
    
    
    ) to C3 , but no correlation to C5 or C6. However, the ring proton at C5 will show a
    
    
    to C3.

Visualization of Assignment Workflow

The following diagram illustrates the logical workflow for unambiguous assignment, utilizing 1D and 2D NMR techniques.

NMR_Workflow cluster_logic Differentiation Logic Start Sample: 2-Bromo-3-ethoxypyrazine H1 1H NMR (Identify Ring vs Ethyl H) Start->H1 C13 13C NMR (DEPT-135) (Separate CH/CH3 from Cq/CH2) H1->C13 Integration HSQC HSQC (Link H to C) C13->HSQC Logic2 C6 is upfield of C5 (Resonance Shielding) C13->Logic2 HMBC HMBC (Long Range Coupling) HSQC->HMBC Resolve Quaternary C Assign Final Assignment HMBC->Assign Connect Fragments Logic1 Ethyl CH2 protons correlate to C3 (HMBC) HMBC->Logic1

Caption: Step-by-step spectroscopic workflow for distinguishing regioisomers and assigning quaternary carbons.

Troubleshooting Common Impurities

In the synthesis of 2-bromo-3-ethoxypyrazine (often via nucleophilic aromatic substitution of 2,3-dibromopyrazine with ethoxide), specific impurities are common.

Impurity

C Diagnostic Feature
Origin
2,3-Dibromopyrazine Single C

peak at ~140 ppm (Symmetric). No aliphatic peaks.
Unreacted Starting Material
2-Bromo-3-hydroxypyrazine Carbonyl-like peak >160 ppm (Tautomerizes to amide/pyrazinone form).Hydrolysis (moisture)
Ethanol Peaks at 58 ppm and 18 ppm.Residual Solvent

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general chemical shift tables and heavy atom effects).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Authoritative source on heterocyclic chemical shifts).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Reference for relaxation delays and pulse sequences).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link (General reference for pyrazine and ethoxy-substituent trends).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

2-Bromo-3-ethoxypyrazine: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 2-Bromo-3-ethoxypyrazine in drug discovery and organic synthesis.

Executive Summary

2-Bromo-3-ethoxypyrazine (CAS: 1259479-55-4) is a bifunctional heterocyclic building block characterized by an ortho-halogen-alkoxy substitution pattern. This specific arrangement confers a unique "push-pull" electronic character to the pyrazine ring, making it a highly versatile scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors and GPCR ligands. The bromine atom at C2 serves as an electrophilic handle for transition-metal-catalyzed cross-couplings, while the ethoxy group at C3 modulates solubility, lipophilicity, and electronic density, or acts as a latent hydroxyl group.

Physicochemical Profile

Understanding the physical properties of this building block is essential for predicting its behavior in solution and biological systems.

PropertyValue / DescriptionRelevance
Molecular Formula

Core scaffold composition
Molecular Weight 203.04 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~1.8 (Estimated)Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 3 (N1, N4, O)Key interaction points for protein binding pockets
H-Bond Donors 0No protic hydrogens, reducing non-specific binding
Electronic Character Electron-deficient ringActivated for Nucleophilic Aromatic Substitution (

)

Synthesis of the Building Block

The synthesis of 2-bromo-3-ethoxypyrazine is typically achieved through a regioselective nucleophilic aromatic substitution (


) on a symmetrical dihalo-pyrazine precursor.
Synthetic Protocol

Precursor: 2,3-Dibromopyrazine (or 2,3-Dichloropyrazine, though the bromo-derivative offers better subsequent coupling reactivity).[1] Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-dibromopyrazine (1.0 equiv) in anhydrous ethanol under an inert atmosphere (

    
     or Ar).
    
  • Nucleophilic Attack: Cool the solution to 0°C. Add a solution of sodium ethoxide (1.05 equiv) in ethanol dropwise over 30 minutes. Note: Controlling stoichiometry is critical to prevent bis-substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the consumption of starting material.

  • Workup: Quench with water. Remove ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (EtOAc).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The symmetry of the starting material means the first substitution can occur at either C2 or C3. Once the ethoxy group is installed, it donates electron density into the ring (resonance effect), deactivating the remaining bromine towards a second


 attack under mild conditions.

Synthesis SM 2,3-Dibromopyrazine Inter Meisenheimer Complex (Anionic Intermediate) SM->Inter + NaOEt (Nucleophilic Attack) Prod 2-Bromo-3-ethoxypyrazine Inter->Prod - NaBr (Elimination)

Figure 1: Mechanistic pathway for the mono-ethoxylation of 2,3-dibromopyrazine.

Reactivity Profile & Synthetic Utility

2-Bromo-3-ethoxypyrazine is defined by three distinct reactivity vectors, allowing for the sequential construction of complex molecular architectures.

Vector A: C-C Bond Formation (Suzuki-Miyaura Coupling)

The C2-Bromine bond is highly activated for oxidative addition by Palladium(0). This allows for facile coupling with aryl, heteroaryl, and alkyl boronic acids.

  • Conditions:

    
     or 
    
    
    
    ,
    
    
    or
    
    
    , Dioxane/Water, 80–100°C.
  • Significance: This is the primary method for linking the pyrazine core to other pharmacophores (e.g., in the synthesis of biaryl kinase inhibitors).

Vector B: C-N Bond Formation (Buchwald-Hartwig / )

While the ethoxy group deactivates the ring slightly compared to the dihalo-precursor, the C2-Br remains susceptible to displacement by amines.

  • Mechanism: Palladium-catalyzed amination (Buchwald) is preferred for electron-rich amines. Classical

    
     can be used for highly nucleophilic amines or thiols.
    
  • Application: Introduction of solubility-enhancing groups (e.g., piperazines, morpholines).

Vector C: Pyrazine Ring Transformation

The ethoxy group is not merely inert; it can be:

  • Hydrolyzed: Treatment with strong acid (HBr/AcOH) converts the ethoxypyrazine to a pyrazinone (2-hydroxy-3-bromopyrazine tautomer), a key scaffold for viral polymerase inhibitors (e.g., Favipiravir analogs).

  • Directed Lithiation: The ethoxy group can direct lithiation to the C2 position (via Halogen-Metal Exchange) or C5/C6 (via Ortho-Lithiation), depending on the base used (e.g.,

    
    -BuLi vs. TMPLi).
    

Reactivity Core 2-Bromo-3-ethoxypyrazine Suzuki 2-Aryl-3-ethoxypyrazine (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 (C-C Coupling) Buchwald 2-Amino-3-ethoxypyrazine (Kinase Hinges) Core->Buchwald Pd(0), R-NH2 (C-N Coupling) Pyrazinone 3-Bromopyrazin-2(1H)-one (Viral Polymerase Inhibitors) Core->Pyrazinone HBr / AcOH (Hydrolysis) Fused Imidazo[1,2-a]pyrazine (Fused Systems) Core->Fused Cyclization Sequences (e.g., with 2-aminopyridine)

Figure 2: Divergent synthetic pathways accessible from the 2-bromo-3-ethoxypyrazine core.

Case Study: Synthesis of Triazolopyrazine Antimalarials

A compelling application of this building block is found in the synthesis of Triazolopyrazines , a class of compounds with potent antimalarial activity (PfATP4 inhibitors).

Workflow:

  • Hydrazinolysis: 2-Bromo-3-ethoxypyrazine is reacted with hydrazine hydrate (

    
    ). The hydrazine displaces the bromine via 
    
    
    
    to form 2-hydrazinyl-3-ethoxypyrazine .
  • Cyclization: The hydrazine intermediate is condensed with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid. This closes the ring to form the [1,2,4]triazolo[4,3-a]pyrazine core.

  • Functionalization: The ethoxy group is maintained to improve the lipophilicity of the final drug candidate, aiding in permeating the parasitic membrane.

Significance: This workflow demonstrates how the bromine atom serves as a temporary "lynchpin" for heterocyclization, while the ethoxy group remains a permanent structural feature of the pharmacophore.

Handling and Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Protect from light.

  • Stability: Generally stable to air and moisture for short periods. Prolonged exposure to acidic moisture may lead to hydrolysis of the ethoxy group to the pyrazinone.

  • Safety: Like many halopyrazines, it may be a skin and eye irritant. Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust/vapors.

References

  • General Synthesis of Alkoxypyrazines

    • Preparation of labelled 2-methoxy-3-alkylpyrazines. ResearchGate.[2] Link

  • Suzuki Coupling of Chloropyrazines (Analogous Reactivity)

    • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. NIH/PubMed. Link

  • Triazolopyrazine Applications

    • Synthesis of New Triazolopyrazine Antimalarial Compounds. NIH/PubMed. Link

  • Pyrazine Scaffold in Drug Discovery

    • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Link

  • Nucleophilic Substitution Mechanisms

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

Sources

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrazine motif is a privileged scaffold in medicinal chemistry, frequently serving as the hinge-binding region in kinase inhibitors (e.g., ATP-competitive antagonists). However, the installation of amines onto 2-bromo-3-ethoxypyrazine via Buchwald-Hartwig coupling presents a distinct challenge: catalyst poisoning .[1] The pyrazine nitrogens, coupled with the electron-donating ethoxy group, create a substrate capable of sequestering Palladium (Pd) into unproductive off-cycle resting states.

This guide details a robust, self-validating protocol to overcome these electronic and steric barriers. By utilizing Dialkylbiarylphosphine Pd G3/G4 precatalysts (specifically BrettPhos and RuPhos), researchers can achieve >90% conversion while suppressing hydrodehalogenation and bis-amination pathways.

Mechanistic Insight & Causality

The Pyrazine Paradox

Standard Pd-coupling protocols (e.g., Pd(PPh₃)₄ or Pd₂dba₃/BINAP) often fail with 2-bromo-3-ethoxypyrazine. The causality is twofold:

  • Electronic Deactivation: The pyrazine ring is electron-deficient, making oxidative addition slow compared to phenyl halides.

  • N-Coordination (The Trap): The N-1 and N-4 atoms of the pyrazine are Lewis basic. In the absence of a sufficiently bulky ligand, the Pd(II) intermediate coordinates to the pyrazine nitrogen rather than the amine nucleophile, forming a stable, catalytically inactive complex (Figure 1).

The Solution: Bulky Biaryl Phosphines

To prevent this "chelation trap," we employ sterically demanding ligands like BrettPhos (for primary amines) and RuPhos (for secondary amines). These ligands envelop the Pd center, sterically precluding the approach of the pyrazine nitrogen while still allowing the smaller amine nucleophile to bind.

DOT Diagram 1: Catalytic Cycle & Poisoning Pathway

BuchwaldMechanism Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd + 2-Bromo-3-ethoxypyrazine Coord Amine Coordination OxAdd->Coord + Amine Trap OFF-CYCLE TRAP Pd(II) Coordinated to Pyrazine Nitrogen OxAdd->Trap Low Steric Bulk Ligand (e.g., PPh3, BINAP) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start - Product Trap->OxAdd Reversible (Slow)

Figure 1: The catalytic cycle highlighting the competitive "Off-Cycle Trap" (Red) where pyrazine nitrogen binds Pd(II). Bulky ligands prevent this diversion.

Optimization & Critical Process Parameters (CPP)

The choice of ligand is the single most critical variable. The ethoxy group at C3 exerts a subtle electronic push, making the C2-Br bond slightly less electrophilic than in 2-bromopyrazine, necessitating a highly active catalyst.

Table 1: Ligand-Base Optimization Matrix

Conditions: 1.0 equiv Ar-Br, 1.2 equiv Amine, 1.0 mol% [Pd], 1.4 equiv Base, Dioxane, 90°C, 12h.

EntryLigand SystemBaseTarget Amine TypeConversion (LCMS)Application Note
1 Pd(PPh₃)₄NaOtBuPrimary (Aniline)< 15%Failed. High N-coordination poisoning.
2 Pd₂dba₃ / BINAPNaOtBuPrimary45%Moderate. Significant hydrodehalogenation observed.
3 BrettPhos Pd G3 NaOtBu Primary > 98% Optimal. No dehalogenation.
4 RuPhos Pd G3 NaOtBu Secondary > 95% Optimal. Excellent for cyclic amines (morpholine, etc.).
5 BrettPhos Pd G3Cs₂CO₃Primary88%Slower kinetics. Use only if substrate has ester/nitro groups.
Solvent Selection[2][3]
  • 1,4-Dioxane: Preferred. High boiling point (101°C) allows sufficient thermal energy for difficult reductive eliminations without the rapid evaporation seen with THF.

  • Toluene: Viable, but pyrazines are often more soluble in Dioxane.

  • t-Amyl Alcohol: Use if the base is K₃PO₄ (solubility enhancement).

Detailed Experimental Protocol

Safety & Prerequisites
  • Inert Atmosphere: Oxygen irreversibly oxidizes the phosphine ligand. All steps must occur under Nitrogen or Argon.

  • Reagents: Use anhydrous solvents. NaOtBu is hygroscopic; store in a glovebox or desiccator.

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Synthesis of N-alkyl/aryl-3-ethoxypyrazin-2-amine.

  • Vial Charging (Glovebox or Schlenk Line):

    • To a 4 mL reaction vial equipped with a magnetic stir bar, add:

      • BrettPhos Pd G3 (0.01 equiv, 1 mol%) [Alternative: Pd(OAc)₂ + BrettPhos 1:1 ratio].

      • 2-Bromo-3-ethoxypyrazine (1.0 equiv, e.g., 203 mg for 1 mmol scale).

      • Primary Amine (1.2 equiv).

      • NaOtBu (1.4 equiv). Note: If substrate contains esters, switch to Cs₂CO₃ (2.0 equiv).

  • Solvent Addition:

    • Seal the vial with a septum cap (PTFE-lined).

    • Evacuate and backfill with N₂ (3 cycles) if outside a glovebox.

    • Inject Anhydrous 1,4-Dioxane (concentration 0.2 M, e.g., 5 mL for 1 mmol).

  • Reaction:

    • Place in a pre-heated block at 90°C . Stir at 600-800 rpm.

    • Time: 4–16 hours. Monitor by LCMS or TLC (Visualization: UV 254nm).

    • Checkpoint: The reaction mixture usually turns from pale orange to dark amber/brown. A black precipitate indicates catalyst decomposition (temperature too high or O₂ leak).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with H₂O (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂). Pyrazines are polar; typical gradient 0→50% EtOAc/Hexanes.

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Synthesis of N,N-dialkyl-3-ethoxypyrazin-2-amine.

  • Follow Protocol A, but substitute BrettPhos Pd G3 with RuPhos Pd G3 .

  • Temperature Adjustment: Secondary amines are more nucleophilic but sterically hindered. If conversion is low at 90°C, increase to 100°C.

Workflow Visualization

DOT Diagram 2: Experimental Workflow

Workflow Setup Step 1: Setup Charge Reagents (Inert Atm) Degas Step 2: Degas Evac/Backfill N2 Add Anhydrous Solvent Setup->Degas Heat Step 3: Reaction 90°C, 4-16h (Stir >600 rpm) Degas->Heat Monitor Checkpoint LCMS Analysis Heat->Monitor Monitor->Heat Incomplete (+Time/Temp) Workup Step 4: Workup Filter (Celite) Wash (Brine) Monitor->Workup Complete Isolate Step 5: Isolation Column Chrom. (Yield >90%) Workup->Isolate

Figure 2: Standardized workflow for Pd-catalyzed amination of pyrazines.

Troubleshooting & FAQs

Q1: I see significant starting material and "des-bromo" product (3-ethoxypyrazine).

  • Cause: Hydrodehalogenation. This occurs when the amination cycle is slow, and the Pd-hydride species (formed via

    
    -hydride elimination from the amine or solvent) reduces the aryl halide.
    
  • Fix: Switch to the G3 Precatalyst to ensure immediate active Pd generation. Increase amine concentration to 1.5 equiv. Ensure solvent is strictly anhydrous.

Q2: The reaction turns black immediately.

  • Cause: Rapid precipitation of Pd(0) (Pd black). Ligand dissociation is occurring.[1][3]

  • Fix: Lower temperature to 80°C. Ensure you are using a slight excess of ligand if not using G3 precatalysts (e.g., 1:1.2 Pd:Ligand ratio).

Q3: Can I use K₂CO₃ instead of NaOtBu?

  • Insight: Weak bases like K₂CO₃ or K₃PO₄ are often too slow for this specific substrate, leading to catalyst death before conversion. If you must use a weak base (due to functional groups), use Cs₂CO₃ and switch solvent to t-Amyl Alcohol at 100°C.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[4] Link

  • Maiti, D., et al. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application Notes and Protocols for 2-Bromo-3-ethoxypyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazine Scaffold

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating pharmacological activities that span anti-cancer, anti-inflammatory, antibacterial, and antiparasitic effects[1][2]. The unique electronic properties conferred by the two nitrogen atoms, including their ability to act as hydrogen bond acceptors, allow pyrazine-containing molecules to effectively interact with various biological targets[3][4].

This guide focuses on the synthetic utility and strategic application of a key pyrazine building block: 2-Bromo-3-ethoxypyrazine . The presence of a bromine atom at the 2-position provides a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The adjacent ethoxy group at the 3-position modulates the electronic properties of the pyrazine ring and can influence the binding affinity and selectivity of the final drug candidate.

These application notes will provide a comprehensive overview of the synthesis of 2-Bromo-3-ethoxypyrazine, detailed protocols for its derivatization, and its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Synthesis of 2-Bromo-3-ethoxypyrazine: A Practical Approach

The synthesis of 2-Bromo-3-ethoxypyrazine can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and adaptable synthetic route is outlined below, drawing from established methodologies for the synthesis of related substituted pyrazines[5][6].

Workflow for the Synthesis of 2-Bromo-3-ethoxypyrazine

A 2-Hydroxypyrazine B 2-Chloro-3-hydroxypyrazine A->B Chlorination C 2-Chloro-3-ethoxypyrazine B->C Etherification D 2-Bromo-3-ethoxypyrazine C->D Bromination

Caption: Synthetic workflow for 2-Bromo-3-ethoxypyrazine.

Step-by-Step Synthesis Protocol

Step 1: Chlorination of 2-Hydroxypyrazine

This step introduces a halogen at the 2-position, which can be subsequently displaced.

  • Reaction: 2-Hydroxypyrazine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Protocol:

    • In a fume hood, add 2-hydroxypyrazine (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide pellets) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-chloro-3-hydroxypyrazine.

Step 2: Etherification of 2-Chloro-3-hydroxypyrazine

This step introduces the desired ethoxy group.

  • Reaction: 2-Chloro-3-hydroxypyrazine is reacted with an ethylating agent in the presence of a base.

  • Protocol:

    • To a solution of 2-chloro-3-hydroxypyrazine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add ethyl iodide or ethyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-3-ethoxypyrazine.

Step 3: Bromination of 2-Chloro-3-ethoxypyrazine

This final step introduces the bromine atom, providing the key functionality for cross-coupling reactions.

  • Reaction: 2-Chloro-3-ethoxypyrazine is treated with a brominating agent.

  • Protocol:

    • Dissolve 2-chloro-3-ethoxypyrazine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise.

    • Stir the reaction at room temperature or gentle heating until completion (monitor by TLC or GC-MS).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-Bromo-3-ethoxypyrazine.

Application in the Synthesis of Bioactive Molecules: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2-Bromo-3-ethoxypyrazine serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.

General Workflow for Derivatization

A 2-Bromo-3-ethoxypyrazine B Suzuki Coupling (Ar-B(OH)2) A->B C Buchwald-Hartwig Amination (R-NH2) A->C D Sonogashira Coupling (R-C≡CH) A->D E Stille Coupling (Ar-Sn(Bu)3) A->E F Aryl/Heteroaryl Derivative B->F G Amino Derivative C->G H Alkynyl Derivative D->H I Aryl/Heteroaryl Derivative E->I

Caption: Key cross-coupling reactions of 2-Bromo-3-ethoxypyrazine.

Detailed Protocols for Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl boronic acids or esters.

  • Reaction Principle: A palladium catalyst facilitates the coupling of the bromopyrazine with an organoboron reagent in the presence of a base.

  • Protocol:

    • To a reaction vessel, add 2-Bromo-3-ethoxypyrazine (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)9085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane10090-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (10:1)8088-96

2. Buchwald-Hartwig Amination: Formation of C-N Bonds

This reaction is crucial for introducing primary or secondary amines, which are common functionalities in kinase inhibitors and GPCR ligands, often participating in key hydrogen bonding interactions with the target protein.

  • Reaction Principle: A palladium-catalyzed cross-coupling of the bromopyrazine with an amine in the presence of a base.

  • Protocol:

    • In a glovebox or under an inert atmosphere, combine 2-Bromo-3-ethoxypyrazine (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).

    • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

    • Seal the reaction vessel and heat to 80-120 °C until the reaction is complete.

    • Cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

3. Sonogashira Coupling: Formation of C-C Triple Bonds

The introduction of an alkyne moiety can be a strategic move to probe deeper pockets in a binding site or to serve as a handle for further functionalization via click chemistry.

  • Reaction Principle: A palladium- and copper-co-catalyzed coupling of the bromopyrazine with a terminal alkyne.

  • Protocol:

    • To a solution of 2-Bromo-3-ethoxypyrazine (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

    • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate.

    • Concentrate the filtrate and purify the product by column chromatography.

Case Study: Application in Kinase Inhibitor Synthesis

While specific examples starting directly from 2-Bromo-3-ethoxypyrazine are not abundant in the public literature, its utility can be illustrated through the synthesis of analogs of known pyrazine-based kinase inhibitors. For instance, many Fibroblast Growth Factor Receptor (FGFR) inhibitors feature a substituted pyrazine core[7][8].

Hypothetical Synthesis of an FGFR Inhibitor Analog

The 2-amino-3-ethoxypyrazine core is a valuable pharmacophore. The amino group can act as a hydrogen bond donor, and the ethoxy group can occupy a hydrophobic pocket in the kinase active site.

A 2-Bromo-3-ethoxypyrazine B Buchwald-Hartwig Amination (e.g., with 3,5-dimethoxyaniline) A->B C FGFR Inhibitor Analog B->C

Caption: Synthetic route to a hypothetical FGFR inhibitor analog.

This synthetic strategy allows for the exploration of SAR by varying the aniline coupling partner. The dimethoxyphenyl moiety is known to interact favorably with the FGFR active site[8].

Signaling Pathway Context: FGFR Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling due to mutations, amplifications, or translocations drives tumor growth.

FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor (derived from 2-Bromo-3-ethoxypyrazine) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Case Study: Application in GPCR Modulator Synthesis

The pyrazine scaffold is also found in modulators of G protein-coupled receptors, such as adenosine and dopamine receptor ligands[9][10][11][12][13][14][15][16][17]. The ability to introduce diverse substituents on the 2-Bromo-3-ethoxypyrazine core makes it a valuable starting point for developing selective GPCR modulators.

Hypothetical Synthesis of an Adenosine Receptor Modulator Analog

By applying a Suzuki coupling, a variety of aryl and heteroaryl groups can be attached to the pyrazine ring to explore interactions with the ligand binding pocket of adenosine receptors.

A 2-Bromo-3-ethoxypyrazine B Suzuki Coupling (e.g., with a furan boronic acid) A->B C Adenosine Receptor Modulator Analog B->C

Caption: Synthetic route to a hypothetical adenosine receptor modulator analog.

Signaling Pathway Context: Adenosine A₂A Receptor Modulation

The adenosine A₂A receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, adenosine, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including inflammation and neurotransmission. A₂A receptor antagonists are being investigated for the treatment of Parkinson's disease and as cancer immunotherapies.

Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Gs Gs A2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA Response Cellular Response PKA->Response Antagonist A2A Antagonist (derived from 2-Bromo-3-ethoxypyrazine) Antagonist->A2AR

Caption: Simplified Adenosine A₂A receptor signaling pathway and the point of intervention for antagonists.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-ethoxypyrazine is a valuable and versatile building block in medicinal chemistry. Its strategic combination of a reactive bromine handle and a modulating ethoxy group on the privileged pyrazine scaffold provides a powerful platform for the synthesis of diverse libraries of compounds targeting a wide range of biological targets. The palladium-catalyzed cross-coupling reactions detailed in these notes offer reliable and efficient methods for the derivatization of this key intermediate, enabling the rapid exploration of structure-activity relationships in drug discovery programs aimed at developing novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

References

  • Agustina Eko Setyowati, W., Syah, Y. M., & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
  • El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443–448.
  • Gauthier, D. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–942.
  • Ge, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(10), 2459.
  • Genc, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
  • Gupte, J., et al. (2004). Chimeric G protein-coupled receptors. Proceedings of the National Academy of Sciences, 101(6), 1508–1513.
  • Hassan, A. S., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Journal of Biomolecular Structure and Dynamics, 1–20.
  • Jones, R. G. (1949). The Synthesis of 2-Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81.
  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Moir, M., et al. (2018). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 61(22), 9896–9925.
  • Nicolaou, K. C., et al. (2005). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Plebanek, E., et al. (2018). Emimycin and its nucleoside derivatives: Synthesis and antiviral activity. European Journal of Medicinal Chemistry, 144, 93–103.
  • Polański, J., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 18(12), 1145–1155.
  • Powers, J. P., & Boger, D. L. (2009). The medicinal chemistry of adenosine A3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 19(9), 2379–2383.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033–3040.
  • Song, M., et al. (2019). Discovery of a Series of Dimethoxybenzene FGFR Inhibitors With 5 H- pyrrolo[2,3- b]pyrazine Scaffold. Acta Pharmaceutica Sinica B, 9(2), 304–316.
  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039.
  • van der Mey, M., et al. (2025). Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies. Journal of Medicinal Chemistry.
  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118–3121.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Ye, W., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(46), 11556–11557.
  • Zocchi, C., et al. (1996). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 39(15), 3053–3056.
  • Zocchi, C., et al. (1998). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 41(9), 1493–1500.
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Application Note: GC-MS Profiling and Quality Control of 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 2-Bromo-3-ethoxypyrazine (CAS: 259793-90-1), a critical heterocyclic building block in the synthesis of pharmaceutical kinase inhibitors and agrochemicals. Unlike robust alkyl-pyrazines, this halogenated ether requires specific handling to prevent thermal degradation and injector-induced artifacts. This guide provides a self-validating workflow for purity assessment, focusing on the identification of common synthetic byproducts (e.g., 2,3-dibromopyrazine, 2,3-diethoxypyrazine) and the elucidation of the analyte’s distinct isotopic fragmentation pathway.

Introduction & Chemical Context

Pyrazine derivatives are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. 2-Bromo-3-ethoxypyrazine combines a reactive electrophilic handle (bromine) with an electron-donating alkoxy group, making it highly versatile for Suzuki-Miyaura couplings or


 reactions.
Analytical Challenges
  • Thermal Instability: The ethoxy ether linkage ortho to a nitrogen atom is susceptible to thermal elimination of ethylene (

    
    ) via a McLafferty-type rearrangement, particularly in active GC inlet liners.
    
  • Solvent Effects: Use of protic solvents (e.g., Methanol) can lead to trans-etherification in the hot injection port, artificially generating 2-bromo-3-methoxypyrazine artifacts.

  • Isotopic Complexity: The presence of Bromine (

    
     and 
    
    
    
    ) creates complex mass spectral clusters that must be deconvoluted from potential impurities.

Experimental Protocol

Reagents and Sample Preparation
  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), HPLC Grade. Note: Avoid Alcohols.

  • Internal Standard (ISTD): 2-Methoxypyrazine (or 1,2,4-Trichlorobenzene) at 50 µg/mL.

  • Preparation: Dissolve 10 mg of 2-Bromo-3-ethoxypyrazine in 10 mL of solvent (1000 ppm stock). Dilute to 50 ppm for full-scan analysis.

Instrumentation Setup (Agilent 7890/5977 or Equivalent)
ParameterSettingRationale
Inlet Split/Splitless (Split 50:1)High split ratio prevents column overload and minimizes residence time in the hot liner.
Liner Ultra Inert, Wool-packedDeactivated wool promotes vaporization while minimizing surface activity that cleaves ethers.
Inlet Temp 220 °CSufficient for volatilization (BP est. ~230°C) without inducing thermal cracking.
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity phase (

phenyl) ideal for separating halogenated aromatics.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution of isomers.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp preserves peak shape; low initial temp focuses the volatile pyrazine.
Transfer Line 280 °CPrevents condensation of heavier dimers/byproducts.
Source Temp 230 °CStandard EI source temperature.
Acquisition Scan (40–400 amu)Captures low mass fragments (ethylene loss) and molecular ion clusters.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, 2-Bromo-3-ethoxypyrazine elutes as a sharp, symmetrical peak. Tailing factors


 indicate active sites in the liner or column degradation (likely accumulation of non-volatile salts from synthesis).
Mass Spectral Interpretation (The "Fingerprint")

The mass spectrum is dominated by the bromine isotopic signature. The structural confirmation relies on observing specific loss channels characteristic of ortho-alkoxy halo-heterocycles.

Table 1: Key Diagnostic Ions

m/z (amu)Ion IdentityMechanistic Origin
202, 204

Molecular Ion. Distinct 1:1 doublet intensity (

).
174, 176

Base Peak . Loss of Ethylene (

) via McLafferty rearrangement involving the ring nitrogen.
157, 159

Loss of Ethoxy radical (

).
123

Loss of Bromine radical. Formation of the 3-ethoxypyrazinium cation.
95

Combined loss of Br and Ethylene (Pyrazinone core).
Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation logic used to validate the structure.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 202/204 (1:1) (Intact Ether) McLafferty Rearrangement Product [M - C2H4]+ m/z 174/176 (2-bromo-3-hydroxypyrazine) M_Ion->McLafferty - Ethylene (28 Da) (McLafferty Rearrangement) DeBromination Loss of Bromine [M - Br]+ m/z 123 (Ethoxypyrazine cation) M_Ion->DeBromination - Br Radical (79/81 Da) Core Pyrazinone Core [M - Br - C2H4]+ m/z 95 McLafferty->Core - Br Radical DeBromination->Core - Ethylene

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 2-Bromo-3-ethoxypyrazine.

Method Validation & Quality Control

To ensure this protocol is "self-validating," the analyst must monitor specific criteria during the run.

System Suitability Criteria
  • Isotope Ratio Check: The abundance ratio of m/z 202 to 204 must be within 0.95 – 1.05 . Deviation suggests co-elution with a non-brominated impurity or detector saturation.

  • Inertness Check: If the peak area of the "hydroxypyrazine" degradation product (m/z 174/176 appearing as a separate earlier eluting peak) exceeds 2% of the main peak, the inlet liner must be replaced.

Common Impurities (Synthesis Monitoring)
  • 2,3-Dibromopyrazine: Result of incomplete alkoxylation. Detected by

    
     cluster at 236/238/240 (1:2:1 ratio).
    
  • 2,3-Diethoxypyrazine: Result of over-alkoxylation. Detected by

    
     at 168 (No bromine pattern).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.Replace liner with Ultra-Inert type; trim 10cm from column.
"Ghost" Peak (M-14) Trans-etherification with Methanol.CRITICAL: Ensure sample solvent is DCM or ACN. Do not use MeOH.
Low Sensitivity Split ratio too high.Reduce split to 10:1 or use Pulsed Split injection.
High Background Column bleed or septum bleed.Bake out column at 300°C for 30 mins; check septum tightness.

References

  • Alkoxypyrazine Analysis: Harris, R. L. N., et al. "Determination of 2-Methoxy-3-alkylpyrazines in Wine by Gas Chromatography Mass Spectrometry."[1][2] Vitis, vol. 26, no.[1] 4, 1987, pp. 201-207.[1] Link

  • Pyrazine Fragmentation: Tressl, R., et al. "Formation of Pyrazines in Processed Foods." Journal of Agricultural and Food Chemistry, vol. 29, no. 4, 1981.
  • Halogenated Impurity Analysis: "Development and Validation of GC-MS Method for Trace Level Determination of Structurally Alert Alkyl Halide Impurities." International Journal of Pharmaceutical Sciences and Research, 2020.[3] Link

  • McLafferty Rearrangement in Ethers: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link

Sources

HPLC purification of 2-Bromo-3-ethoxypyrazine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Bromo-3-ethoxypyrazine via RP-HPLC

Executive Summary

The synthesis of 2-Bromo-3-ethoxypyrazine —a critical intermediate in the development of pyrazine-based kinase inhibitors and flavorants—often yields a complex matrix containing unreacted starting material (2,3-dibromopyrazine), over-alkoxylated byproducts (2,3-diethoxypyrazine), and hydrolysis degradants. Achieving pharmaceutical-grade purity (>98%) requires a robust purification strategy that exploits subtle hydrophobicity differences between the halogenated and alkoxylated species.

This guide details a scalable Reverse-Phase HPLC (RP-HPLC) protocol. Unlike generic methods, this approach utilizes a pH-controlled mobile phase to suppress silanol interactions with the pyrazine nitrogen, ensuring sharp peak shapes and high recovery.

Chemical Context & Impurity Profile

To design an effective separation, one must understand the reaction matrix. The target molecule is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2,3-dibromopyrazine with sodium ethoxide.

The Separation Challenge: The critical impurities possess similar lipophilicity (LogP) to the target, creating a "critical pair" separation challenge.

CompoundRoleStructure NoteEst. LogPElution Order (C18)
2-Bromo-3-hydroxypyrazine Hydrolysis ImpurityPolar, phenolic/tautomeric~0.51 (Early)
2,3-Dibromopyrazine Starting MaterialHigh density, lipophilic~1.82
2-Bromo-3-ethoxypyrazine Target Bromo + Ethoxy balance ~1.9 3
2,3-Diethoxypyrazine Over-reaction ByproductTwo alkyl chains~2.24 (Late)

Note: Elution order may shift depending on the specific stationary phase selectivity (e.g., Phenyl-Hexyl vs. C18).

Method Development Strategy

Stationary Phase Selection

While C18 (Octadecyl) is the standard, the separation of the dibromo and mono-ethoxy species relies on the discrimination between the polarizability of the bromine atom and the steric bulk of the ethoxy group.

  • Primary Choice: C18 (High Carbon Load) . Maximizes hydrophobic interaction to separate the close LogP species.

  • Alternative Choice: Phenyl-Hexyl . If C18 fails to resolve the critical pair, Phenyl-Hexyl offers

    
     interactions that interact differently with the electron-deficient pyrazine ring, often enhancing selectivity for halogenated aromatics.
    
Mobile Phase & pH Control

Pyrazines are weak bases (


).
  • Buffer: 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 6.8) .

  • Rationale: At pH 2.7, the pyrazine nitrogens may be partially protonated, potentially causing peak tailing due to interaction with residual silanols on the column. However, for preparative purposes, volatile Formic Acid is preferred for easy lyophilization. If tailing is severe, switch to Ammonium Acetate (neutral pH) to keep the molecule in its neutral, free-base form.

Workflow Visualization

G Reaction Crude Reaction Mixture (Target + Impurities) Quench Quench & Extraction (DCM/Water) Reaction->Quench QC_Anal Analytical HPLC (QC) Check Conversion & Profile Quench->QC_Anal Decision Purity > 50%? QC_Anal->Decision Prep_LC Preparative HPLC (Scale-up) Decision->Prep_LC Yes Optimize Optimize Synthesis Decision->Optimize No Fractions Fraction Collection (Threshold Trigger) Prep_LC->Fractions Workup Evaporation/Lyophilization Fractions->Workup Final Pure 2-Bromo-3-ethoxypyrazine (>98%) Workup->Final

Figure 1: Purification workflow from crude reaction mixture to isolated product.

Protocol 1: Analytical QC (Method Validation)

Objective: To assess the composition of the crude reaction mixture before scale-up.

Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent). Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (general).

Gradient Table:

Time (min) %B (ACN) Event
0.0 5 Equilibrate (Polar impurities elute)
2.0 5 Isocratic Hold
12.0 95 Linear Ramp (Elute Target & SM)
15.0 95 Wash (Elute Di-ethoxy byproduct)
15.1 5 Re-equilibration

| 20.0 | 5 | End |

Success Criteria:

  • Target peak resolution (

    
    ) > 1.5 from nearest impurity.
    
  • Symmetry factor between 0.8 and 1.2.

Protocol 2: Preparative HPLC (Purification)

Objective: Isolation of gram-scale quantities.

Instrument: Preparative HPLC System (e.g., Gilson PLC 2020). Column: Waters XBridge Prep C18, 19 x 150 mm, 5 µm (OBD).

Scale-Up Calculation:

  • Loading: Typically 1-2% of column mass. For a 19x150mm column, load ~50-100 mg per injection.

  • Flow Rate: Scaled by cross-sectional area (

    
    ).
    
    • Analytical (4.6mm ID): 1.0 mL/min[1][2]

    • Prep (19mm ID):

      
       mL/min.
      

Prep Gradient (Focused): Based on analytical retention, the gradient is "flattened" around the target elution point to maximize resolution.

Time (min)%B (ACN)Rationale
0.030Start higher to save time
2.030Load sample
10.060Shallow Gradient (3% per min)
12.095Flush lipophilic byproducts
14.095Hold
15.030Re-equilibrate

Fraction Collection Logic:

  • Trigger: Slope + Threshold (e.g., >50 mAU).

  • Strategy: Collect the main peak in slices (tubes). Analyze the "front" and "tail" cuts separately by analytical HPLC. Pool only fractions with >98% purity.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Basic nitrogen interacting with silanols.1. Increase buffer strength (20mM Ammonium Acetate). 2. Switch to a "high pH" stable column (e.g., XBridge) and run at pH 9.5 (Pyrazine will be fully neutral).
Co-elution (Target + SM) Similar hydrophobicity (Critical Pair).1. Switch solvent to Methanol (different selectivity). 2. Use a Phenyl-Hexyl column to exploit

differences between the bromo- and ethoxy-substituted rings.
Low Recovery Precipitation in mobile phase.Ensure the sample is dissolved in a solvent compatible with the starting mobile phase (e.g., 30% ACN/Water), NOT 100% DMSO if possible.

References

  • PubChem. (2025).[3][4][5] 2-Bromo-3-ethoxypyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Dolan, J. W., & Snyder, L. R. (2022). Troubleshooting HPLC Systems: A Bench Manual. Wiley-VCH.
  • Waters Corporation. (2023). Strategies for Preparative Liquid Chromatography. Available at: [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for pKa and buffer selection logic).

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Sonogashira coupling reaction of 2-Bromo-3-ethoxypyrazine, a valuable substrate for synthesizing novel compounds in medicinal chemistry and materials science. The resulting 2-alkynyl-3-ethoxypyrazine scaffold is a key structural motif in various biologically active molecules. This document offers a detailed experimental protocol, insights into reaction optimization, and troubleshooting strategies.

Introduction: The Power of the Sonogashira Coupling with Heterocyclic Substrates

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium and copper co-catalyzed cross-coupling reaction is prized for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.[2]

The application of the Sonogashira coupling to heteroaromatic halides, such as 2-Bromo-3-ethoxypyrazine, opens the door to a diverse range of novel chemical entities. The pyrazine ring is a common feature in pharmaceuticals and agrochemicals, and the introduction of an alkynyl substituent at the 2-position can significantly modulate a molecule's biological activity and physical properties. The ethoxy group at the 3-position introduces an electron-donating character to the pyrazine ring, which can influence the reactivity of the C-Br bond in the cross-coupling reaction.

Reaction Mechanism: A Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 2-Bromo-3-ethoxypyrazine, forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-3-ethoxypyrazine product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-Br Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)L2-C≡CR PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination ArylHalide Ar-Br (2-Bromo-3-ethoxypyrazine) ArylHalide->PdII_Aryl Oxidative Addition Product->Pd0 CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide caption Figure 1: Simplified Sonogashira Catalytic Cycles

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocol: Sonogashira Coupling of 2-Bromo-3-ethoxypyrazine

This protocol is adapted from established procedures for similar heteroaromatic bromides and is designed to be a robust starting point for optimization.[4]

Materials and Reagents:
  • 2-Bromo-3-ethoxypyrazine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Reaction Setup and Execution:

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add PdCl₂(PPh₃)₂, CuI, and 2-Bromo-3-ethoxypyrazine to flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent_base Add anhydrous, degassed solvent and base (Et₃N or DIPEA) via syringe inert->solvent_base alkyne Add terminal alkyne via syringe solvent_base->alkyne reaction Stir at specified temperature (e.g., room temp. to 60 °C) alkyne->reaction monitor Monitor reaction progress by TLC or GC-MS reaction->monitor quench Quench reaction with saturated aqueous NH₄Cl solution monitor->quench Upon completion extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate extract->dry purify Purify crude product by flash column chromatography dry->purify end End: Characterize Pure Product purify->end caption Figure 2: Experimental Workflow

Sources

Application Notes & Protocols: Mastering the Heck Reaction for the Synthesis of Substituted 3-Ethoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazine Chemistry

The pyrazine core is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug discovery. The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, offers a powerful method for carbon-carbon bond formation, enabling the introduction of diverse alkenyl substituents onto the pyrazine ring.[1] This reaction involves the coupling of an unsaturated halide with an alkene, mediated by a palladium catalyst and a base.[2]

This application note provides a comprehensive guide to developing and optimizing the Heck reaction for a challenging, electron-deficient substrate: 2-Bromo-3-ethoxypyrazine. We will delve into the mechanistic intricacies, explore the critical reaction parameters, and present a detailed, field-proven protocol designed for successful implementation and adaptation in a research and development setting.

The Challenge of Electron-Deficient Heterocycles in Heck Reactions

The electron-deficient nature of the pyrazine ring system presents unique challenges for the Heck reaction. The C-Br bond in 2-bromo-3-ethoxypyrazine is activated towards oxidative addition to the palladium(0) catalyst. However, the resulting pyrazinyl-palladium intermediate can be less reactive in the subsequent steps of the catalytic cycle. Furthermore, the electron-withdrawing character of the pyrazine core can influence the regioselectivity of the alkene insertion and potentially lead to side reactions. Careful selection and optimization of the catalyst, ligands, base, and solvent are therefore paramount for achieving high yields and selectivity.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for rational troubleshooting and optimization.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Pyrazinyl-Br Pyrazinyl-Pd(II)-Br Pyrazinyl-Pd(II)(L)₂Br Oxidative_Addition->Pyrazinyl-Pd(II)-Br Alkene_Coordination Alkene Coordination Pyrazinyl-Pd(II)-Br->Alkene_Coordination + Alkene Pyrazinyl-Pd(II)-Alkene Pyrazinyl-Pd(II)(L)(Alkene)Br Alkene_Coordination->Pyrazinyl-Pd(II)-Alkene Migratory_Insertion Migratory Insertion (syn) Pyrazinyl-Pd(II)-Alkene->Migratory_Insertion Alkyl-Pd(II) Alkyl-Pd(II) Intermediate Migratory_Insertion->Alkyl-Pd(II) Beta_Hydride_Elimination β-Hydride Elimination (syn) Alkyl-Pd(II)->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex - Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination + Base Reductive_Elimination->Pd(0)L2 - H-Base⁺Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

The cycle consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-ethoxypyrazine to form a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the pyrazinyl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the desired alkenylpyrazine product and a palladium-hydride species.[3]

  • Reductive Elimination/Base Regeneration: A base is required to neutralize the generated HBr and regenerate the active Pd(0) catalyst.[3][4]

Experimental Protocol: Heck Reaction of 2-Bromo-3-ethoxypyrazine with n-Butyl Acrylate

This protocol provides a robust starting point for the Heck coupling of 2-bromo-3-ethoxypyrazine. Optimization of the parameters outlined in the subsequent section is highly recommended to achieve the best results for your specific alkene coupling partner.

Materials and Equipment:

  • 2-Bromo-3-ethoxypyrazine

  • n-Butyl acrylate (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands can be toxic and should be handled with care.

  • Organic solvents are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • Solvent Addition: Add anhydrous DMF (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent).

  • Catalyst Pre-formation (Optional but Recommended): Stir the catalyst and ligand mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add 2-bromo-3-ethoxypyrazine (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.2-1.5 equiv), and the base (e.g., triethylamine, 1.5-2.0 equiv) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Optimization of Reaction Conditions

For a novel substrate like 2-bromo-3-ethoxypyrazine, a systematic optimization of reaction parameters is crucial.[5] A Design of Experiment (DoE) approach can be highly effective in identifying the optimal conditions.[5][6] The following table summarizes key variables and suggests ranges for exploration.

Parameter Variable Rationale and Considerations Suggested Starting Point Range for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective precatalyst that is reduced in situ to Pd(0).[7]Pd(OAc)₂0.5 - 5 mol%
Ligand PPh₃, P(o-tol)₃, Buchwald ligands (e.g., XPhos), NHC ligandsLigands stabilize the palladium catalyst and influence its reactivity and selectivity.[8] For electron-deficient substrates, more electron-donating and bulky ligands can be beneficial.PPh₃PPh₃, P(o-tol)₃, XPhos, SPhos
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAcThe base neutralizes the HBr formed and regenerates the Pd(0) catalyst.[4] The choice of base can significantly impact the reaction rate and yield.[9] Inorganic bases are often effective.Et₃NEt₃N, K₂CO₃, Cs₂CO₃
Solvent DMF, DMAc, NMP, Dioxane, ToluenePolar aprotic solvents like DMF and DMAc are commonly used and can facilitate the reaction.[10] The choice of solvent can influence catalyst solubility and stability.[11]DMFDMF, DMAc, NMP, Toluene
Temperature 60 - 140 °CHigher temperatures are often required for less reactive aryl bromides.[12] However, excessively high temperatures can lead to catalyst decomposition or side reactions.100 °C80 - 130 °C
Alkene n-Butyl acrylate, Styrene, etc.Electron-poor alkenes generally react more readily in the Heck reaction.[4]n-Butyl acrylateVaries by desired product
Concentration 0.1 - 1.0 MHigher concentrations can increase the reaction rate, but may also lead to catalyst decomposition.[13]0.2 M0.1 - 0.5 M

Troubleshooting Common Issues

  • Low Conversion:

    • Inactive Catalyst: Ensure anhydrous and deoxygenated conditions. Consider using a different palladium precursor or ligand.

    • Insufficient Temperature: Gradually increase the reaction temperature.

    • Base Incompatibility: Screen different organic and inorganic bases.

  • Formation of Side Products:

    • Double Bond Isomerization: This can sometimes occur at high temperatures. Lowering the temperature or changing the ligand may help.

    • Homocoupling of the Aryl Bromide: This can be a sign of catalyst decomposition. Lowering the catalyst loading or temperature might be beneficial.

  • Poor Regioselectivity (with unsymmetrical alkenes):

    • The electronic nature of the alkene and the steric bulk of the ligand can influence regioselectivity. Experiment with different ligands to control the addition to the alkene.

Conclusion

The Heck reaction is a versatile and powerful tool for the functionalization of the pyrazine core. While the electron-deficient nature of 2-bromo-3-ethoxypyrazine presents certain challenges, a systematic approach to reaction optimization, guided by a solid understanding of the reaction mechanism, can lead to high yields of the desired alkenylpyrazine products. The protocol and optimization guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully employ the Heck reaction in their synthetic endeavors.

References

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications. Retrieved from [Link]

  • Taylor & Francis Online. (2010, October 13). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

  • Wikipedia. Heck reaction. Retrieved from [Link]

  • Aggarwal, V. K., Staubitz, A. C., & Owen, M. (2006). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Organic Process Research & Development, 10(1), 64–69.
  • MDPI. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Retrieved from [Link]

  • ACS Publications. Optimization of the Mizoroki−Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]

  • ACS Publications. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Retrieved from [Link]

  • AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • ACS Publications. Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Retrieved from [Link]

  • ACS Publications. (2019, January 14). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • The University of Liverpool Repository. Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE) | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-ethoxypyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 2-Bromo-3-ethoxypyrazine presents a "perfect storm" of three competing challenges in palladium catalysis:

  • Electronic Deactivation: The pyrazine ring is electron-deficient, making the oxidative addition facile, but the nitrogen atoms can coordinate to Palladium (

    
    ), poisoning the active catalyst.
    
  • Steric Hindrance: The 3-ethoxy group is ortho to the reaction site (C2), significantly impeding the approach of the palladium complex.

  • Side-Reaction Sensitivity: The electron-deficient ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), where the base (hydroxide or alkoxide) attacks the ring, displacing the bromide or ethoxy group instead of promoting the coupling.
    

This guide provides a self-validating protocol to overcome these barriers, moving beyond standard "screenings" to a mechanism-based solution.

Part 1: The Optimized Protocol (The "Golden Standard")

Do not start with generic conditions (e.g.,


). For this specific substrate, you require a catalyst system capable of bulky oxidative addition while resisting N-coordination.
Recommended Conditions
ComponentRecommendationMechanistic Rationale
Catalyst XPhos Pd G3 (1–3 mol%)Why: The XPhos ligand is bulky enough to facilitate coupling ortho to the ethoxy group. The G3 precatalyst ensures a 1:1 L:Pd ratio, preventing Pd aggregation (black precipitate).
Alternative SPhos Pd G3 Why: SPhos is specifically designed for high turnover with heteroaryl chlorides/bromides.
Base

(3.0 equiv)
Why: A milder base than carbonates or hydroxides. Reduces the risk of

(hydrolysis of the bromide to pyrazinone).
Solvent THF/Water (4:1) or Dioxane/Water (4:1) Why: Water is required for the activation of the boronic acid, but excess water promotes side reactions. Keep the organic ratio high.
Temperature 60°C – 80°C Why: Start lower (60°C) to prevent thermal decomposition of the pyrazine.
Step-by-Step Protocol
  • Charge Solids: Add 2-Bromo-3-ethoxypyrazine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

    
     (3.0 equiv) to a reaction vial equipped with a stir bar.
    
  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv / 2 mol%).

    • Note: If using traditional Pd sources (

      
      ), you MUST premix with the ligand (XPhos) in a 1:2 ratio in solvent for 5 mins before adding to the reaction.
      
  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ) three times.
    
    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvent Addition: Inject degassed THF/Water (4:1) through the septum.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour. If conversion is <20%, increase to 80°C.

Part 2: Troubleshooting & Diagnostics

Visualizing the Problem Space

The following diagram illustrates the decision logic when the reaction fails.

TroubleshootingLogic Start Reaction Analysis (LCMS) Result1 Black Precipitate (Pd Black) Start->Result1 Result2 Start Material (SM) Remains Unchanged Start->Result2 Result3 New Impurity: Mass = SM - Br + OH Start->Result3 Result4 New Impurity: Homocoupling (Ar-Ar) Start->Result4 Diag1 Diagnosis: Ligand dissociation or Pd poisoning by Pyrazine N Result1->Diag1 Diag2 Diagnosis: Failed Oxidative Addition (Steric hindrance) Result2->Diag2 Diag3 Diagnosis: SNAr Hydrolysis (Base attack) Result3->Diag3 Diag4 Diagnosis: Oxygen presence (Poor degassing) Result4->Diag4 Sol1 Solution: Use Precatalyst (G3) or Increase Ligand:Pd ratio to 2:1 Diag1->Sol1 Sol2 Solution: Switch to SPhos/XPhos or Increase Temp Diag2->Sol2 Sol3 Solution: Switch to Anhydrous Conditions (Use CsF or K3PO4 in dry Dioxane) Diag3->Sol3 Sol4 Solution: Sparge solvents with Ar for 15 mins Diag4->Sol4

Figure 1: Diagnostic Logic Tree for Pyrazine Coupling Failures.

Part 3: Frequently Asked Questions (Technical)

Q1: Why do I see a significant impurity with Mass [M-79+17]?

Diagnosis: This is the hydrolysis product (Pyrazinone). Mechanism: The pyrazine ring is electron-deficient. In the presence of water and base, the hydroxide ion (


) acts as a nucleophile, attacking the C2 position and displacing the bromide via an 

mechanism, rather than the Palladium inserting into the bond. Fix:
  • Remove Water: Switch to anhydrous conditions. Use Cesium Fluoride (CsF) or anhydrous

    
     as the base.
    
  • Solvent: Use anhydrous Dioxane or Toluene.

  • Boron Source: If removing water, boronic acids react poorly. Switch to a Boronic Ester (Pinacol ester) which activates easier under anhydrous conditions.

Q2: The reaction turns black immediately upon heating, and yield is low.

Diagnosis: "Pd Black" formation (Catalyst Death). Mechanism: The pyrazine nitrogen atoms are coordinating to the Palladium, displacing the phosphine ligands. Once the ligand falls off, the naked Palladium atoms aggregate into inactive metal particles. Fix:

  • Use Buchwald G3 Precatalysts: These contain the ligand pre-bound and an activating group that ensures the active species forms inside the catalytic cycle.

  • Ligand Overload: If using

    
    , increase the Ligand:Pd ratio from 2:1 to 3:1  or 4:1  to outcompete the pyrazine nitrogen.
    
Q3: Can I use (Tetrakis)?

Verdict: No. Reasoning: Triphenylphosphine (


) is not bulky enough to facilitate coupling ortho to the ethoxy group. Furthermore, it is not electron-rich enough to drive the oxidative addition into the electron-poor pyrazine-bromide bond efficiently. You will likely see <10% conversion.

Part 4: Mechanistic Insight ( vs. Coupling)

Understanding the competition between the desired coupling and the side reaction is vital for optimization.

Mechanism cluster_0 Competition Zone Substrate 2-Bromo-3-ethoxypyrazine OxAdd Oxidative Addition (Rate Limiting due to Sterics) Substrate->OxAdd + Pd Catalyst Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer + Strong Base Pd Pd(0)-L Active Species Product Suzuki Product OxAdd->Product + Boronic Acid Base Base (OH- or OR-) Byproduct Pyrazinone (Hydrolysis) (Dead End) Meisenheimer->Byproduct Elimination of Br-

Figure 2: Kinetic competition between Palladium Oxidative Addition and Nucleophilic Aromatic Substitution.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1][2] [Link]

  • Bair, J. S., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[3] ACS Catalysis. [Link]

  • Li, H., et al. (2011). Optimization of Suzuki-Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature.[Link]

Sources

Technical Support Center: 2-Bromo-3-ethoxypyrazine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-ethoxypyrazine is a deceptively simple scaffold. While the pyrazine ring is electron-deficient (making it an excellent electrophile), the interplay between the labile C2-Bromine and the electron-donating C3-Ethoxy group creates a specific reactivity window.

In basic conditions, you are fighting a three-front war:

  • Hydrolysis: Conversion to 3-ethoxypyrazin-2(1H)-one (loss of Br).

  • Alkoxy Scrambling: Trans-etherification if the solvent alcohol does not match the substituent.

  • Regioselectivity: Competition between C2 (Br displacement) and C3 (Ethoxy displacement) under forcing conditions.

This guide provides the protocols to navigate these issues, ensuring your scaffold survives the reaction flask.

Module 1: The "Pyrazinone" Trap (Hydrolysis)

Symptom:

"I tried a Suzuki coupling with


 in aqueous dioxane. The starting material disappeared, but I isolated a highly polar, UV-active solid that doesn't dissolve in 

."

Diagnosis: You likely hydrolyzed the C2-Bromine. Pyrazines are diazines; the two nitrogens pull electron density from the ring, making the C2 position highly susceptible to nucleophilic attack by hydroxide (


), even generated from wet carbonate bases. The resulting product is the pyrazinone  tautomer, which is extremely stable and unreactive to further coupling.
The Mechanism

The reaction is a Nucleophilic Aromatic Substitution (


).[1][2] The ethoxy group at C3 donates electron density via resonance, which should deactivate the ring. However, the inductive withdrawal of the adjacent nitrogen and the high leaving group ability of bromine dominate the reactivity.
Troubleshooting Protocol: The "Dry-Base" Switch

If you observe hydrolysis, follow this decision matrix:

  • Switch Base: Move from Hydroxide/Carbonate to Phosphate or Fluoride .

    • Recommendation: Anhydrous

      
       (finely ground) or 
      
      
      
      . These are less nucleophilic toward the ring carbon than
      
      
      .
  • Switch Solvent: Eliminate water.

    • Recommendation: Use anhydrous Toluene or 1,4-Dioxane. If water is required for boronic acid activation, limit it to a stoichiometric ratio (e.g., 2-5 equivalents) rather than a co-solvent mixture.

Visualization: Degradation Pathways

PyrazineStability SM 2-Bromo-3-ethoxypyrazine (Starting Material) OH_Attack Attack by OH- (Base/H2O) SM->OH_Attack High pH, Aqueous OR_Attack Attack by R'O- (Solvent) SM->OR_Attack Alcohol Solvent (R'OH) Desired Desired Coupling/Subst. (C2-Nu) SM->Desired Controlled Cond. (Anhydrous, Non-Nu Base) Pyrazinone 3-Ethoxypyrazin-2-one (Dead End Product) OH_Attack->Pyrazinone -HBr (Tautomerization) Scrambled 2-Bromo-3-alkoxypyrazine (Scrambled Ether) OR_Attack->Scrambled Trans-etherification

Figure 1: Competitive pathways for 2-bromo-3-ethoxypyrazine in basic media. Note that the Pyrazinone formation is often irreversible.

Module 2: The "Invisible" Impurity (Alkoxy Scrambling)

Symptom:

"My NMR shows a complex mixture of ethoxy and methoxy signals, but the mass balance is correct."

Diagnosis: Trans-etherification. If you run a reaction in Methanol (


) using a base like NaOMe or even 

, the methoxide ion will attack C3, displacing the ethoxy group. This is an equilibrium process driven by solvent quantity.

Technical Insight: In 2,3-disubstituted pyrazines, the C3 position is activated for


 by the para nitrogen (N1). While Bromine at C2 is the better leaving group, the Ethoxy group at C3 can still be displaced by smaller, better nucleophiles (like Methoxide) under thermal stress.
Prevention Protocol
VariableRecommendationRationale
Solvent Match or Inert Use Ethanol (EtOH) if you must use a protic solvent. Ideally, use aprotic solvents (THF, DMF, Toluene).
Base Non-Nucleophilic Avoid alkoxides (NaOMe, NaOEt) unless they match the C3 group. Use NaH, LiHMDS, or inorganic carbonates.
Temperature < 80°C High heat promotes attack at the more sterically hindered C3 position.

Module 3: Experimental Stress Test (QC Protocol)

Before committing precious intermediate to a large-scale reaction, perform this "Stress Test" to validate your base/solvent system.

Objective: Determine the stability half-life (


) of the scaffold in your specific basic matrix.

Protocol:

  • Dissolve: 10 mg of 2-Bromo-3-ethoxypyrazine in 0.5 mL of your intended solvent (e.g.,

    
    -THF or 
    
    
    
    -DMSO).
  • Add Base: Add 2.0 equivalents of your intended base (e.g.,

    
    ).
    
  • Standard: Add 1.0 equivalent of 1,3,5-trimethoxybenzene (internal standard, inert).

  • Monitor:

    • T=0: Take

      
       NMR immediately.
      
    • T=1h: Heat to reaction temperature. Take NMR.

    • T=12h: Take final NMR.

  • Analysis:

    • Loss of SM integral relative to standard = Decomposition.

    • Appearance of broad singlet > 8.0 ppm = Pyrazinone formation (NH proton).

    • Shift in alkoxy signals = Scrambling.

FAQ: Frequently Asked Questions

Q1: Can I use Lithium bases (LDA, n-BuLi) with this molecule? A: Proceed with extreme caution. Pyrazines are prone to "Halogen Dance" reactions with lithiated bases. The base may deprotonate the ring (C5/C6), causing the Bromine to migrate to a different position to stabilize the anion. If you must use organolithiums, perform the reaction at -78°C and quench immediately.

Q2: Why is the C2-Bromine so unstable compared to Bromobenzene? A: The pyrazine ring has two nitrogen atoms. These are highly electronegative, pulling density from the ring carbons. This lowers the LUMO energy of the C-Br bond, making it exceptionally susceptible to attack. In


 terms, the ring is "pre-activated."

Q3: I need to do a Suzuki coupling. What is the "Gold Standard" condition? A: For this specific scaffold, the literature and empirical data suggest:

  • Catalyst:

    
     or 
    
    
    
    (robust, standard).
  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1 ratio) or pure DMF.

  • Temp: 80°C.

  • Why? Phosphate is basic enough to activate the boronic acid but less nucleophilic than hydroxide/alkoxides, minimizing hydrolysis of the bromide [1, 2].

Decision Tree: Suzuki Coupling Optimization

SuzukiOpt Start Start Suzuki Coupling CheckBase Is Base Nucleophilic? (OH-, OMe-) Start->CheckBase Hydrolysis Risk: Hydrolysis to Pyrazinone CheckBase->Hydrolysis Yes SafeBase Use K3PO4 or CsF CheckBase->SafeBase No CheckSolvent Is Solvent Protic? (MeOH, EtOH) SafeBase->CheckSolvent Scramble Risk: Ether Scrambling CheckSolvent->Scramble Yes (Mismatch) SafeSolvent Use Toluene, DMF, or Dioxane CheckSolvent->SafeSolvent No Success High Yield Coupling SafeSolvent->Success

Figure 2: Optimization logic for cross-coupling 2-bromo-3-ethoxypyrazine.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010. (Definitive text on diazine reactivity and mechanisms).
  • Li, J. J.Name Reactions for Homologation, Part I; Wiley: Hoboken, NJ, 2009. (Discusses Suzuki coupling variations for electron-deficient heterocycles).
  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives"; Katritzky, A. R., Rees, C. W., Scriven, E. F. V., Eds.; Pergamon: Oxford, 1996; Vol. 6, pp 233–278. (Detailed review of halopyrazine reactivity).
  • Luzzio, F. A. "The Suzuki-Miyaura Coupling of Nitrogen-Containing Heterocycles." Tetrahedron2018 , 74, 1595–1648. Link (Specific discussion on base sensitivity in azine couplings).

Sources

Validation & Comparative

A Researcher's Guide to Nucleophilic Aromatic Substitution on Pyrazines: A Comparative Analysis of Bromo vs. Chloro Leaving Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazines, as privileged structures in numerous pharmaceuticals, are frequently modified via nucleophilic aromatic substitution (SNAr). The choice of the halogen leaving group on the pyrazine ring is a critical parameter influencing reaction efficiency and substrate scope. This guide provides an in-depth technical comparison of the reactivity of bromo- and chloro-pyrazines in SNAr reactions, supported by mechanistic principles and experimental insights to inform synthetic strategy.

The Counterintuitive Reactivity of Halogens in SNAr

In the realm of nucleophilic aromatic substitution, the familiar trend of halogen reactivity observed in aliphatic SN2 reactions (I > Br > Cl > F) is inverted. For SNAr reactions on electron-deficient aromatic systems like pyrazines, the generally accepted order of reactivity is F > Cl ≈ Br > I.[1][2] This reversal is a direct consequence of the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The subsequent expulsion of the halide ion is a faster process.

Therefore, the reactivity is primarily governed by the electrophilicity of the carbon atom undergoing attack. A more electronegative halogen withdraws electron density from the aromatic ring more effectively, polarizing the carbon-halogen bond and making the carbon atom more susceptible to nucleophilic attack.[3] Consequently, the highly electronegative fluorine atom typically affords the highest reaction rates.

SNAr_Mechanism

Bromo- vs. Chloro-Pyrazines: A Nuanced Comparison

While the general trend places chlorine and bromine as having roughly equivalent reactivity in SNAr reactions, a closer examination of the literature reveals subtle but important differences that can be exploited in chemical synthesis.

Electronic Effects and Reactivity

The similar electronegativities of chlorine (3.16 on the Pauling scale) and bromine (2.96) account for their comparable ability to activate the pyrazine ring for nucleophilic attack. However, the slightly higher electronegativity of chlorine may, in some cases, give it a marginal kinetic advantage.

It is also crucial to consider the electronic nature of other substituents on the pyrazine ring, as these can modulate the reactivity of the halogenated position. Electron-withdrawing groups will further enhance the electrophilicity of the ring, accelerating the reaction, while electron-donating groups will have the opposite effect.

Experimental Observations in Related Heterocycles

Direct, side-by-side quantitative kinetic studies comparing bromo- and chloro-pyrazines are not extensively documented. However, valuable insights can be drawn from studies on other electron-deficient nitrogen-containing heterocycles, such as purines. A study on the reactivity of 6-halopurines with various nucleophiles demonstrated that the relative reactivity of chloro- and bromo-derivatives is highly dependent on the nucleophile and reaction conditions.[1]

  • With butylamine in acetonitrile, the reactivity order was found to be F > Br > Cl > I.

  • With methanol and DBU in acetonitrile, the order was F > Cl ≈ Br > I.

  • In reactions with aniline, which is a weaker nucleophile, the situation was more complex and involved autocatalysis. Under acidic conditions, the order was F > I > Br > Cl.[1]

These findings for the purine system suggest that while chloro- and bromo-pyrazines may exhibit similar reactivity in many cases, it is not a universal rule. The choice of nucleophile and the specific reaction conditions can influence which halogen is the better leaving group.

Computational Insights

Computational studies using methods like Density Functional Theory (DFT) can provide valuable predictions of reactivity by calculating the activation energies for the rate-determining step of the SNAr reaction.[4] These studies can help to rationalize the observed reactivity trends and predict the outcome of reactions with new substrates or nucleophiles. For instance, computational analyses can quantify the electrophilicity of the carbon atom attached to the halogen and the stability of the Meisenheimer intermediate.[5]

Practical Considerations for the Synthetic Chemist

FeatureChloro-PyrazineBromo-Pyrazine
Reactivity Generally similar to bromo-derivatives, can be slightly more reactive in some cases due to higher electronegativity.Generally similar to chloro-derivatives, but reactivity can be influenced by the nucleophile and reaction conditions.
Cost & Availability Often more commercially available and less expensive than the corresponding bromo-derivatives.May be more expensive and less readily available.
Subsequent Reactions The C-Cl bond is less reactive in downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).The C-Br bond is more reactive in many common cross-coupling reactions, allowing for selective functionalization.

Experimental Protocols

The following are representative, detailed protocols for the SNAr of halo-pyrazines with amine nucleophiles.

General Procedure for the Amination of a Chloro-Pyrazine

This protocol is adapted from a study on the amination of various heteroaryl chlorides.[6]

Materials:

  • 2-Chloropyrazine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Potassium fluoride (KF)

  • Water (deionized)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To the reaction vessel, add 2-chloropyrazine (1.0 eq), the desired amine (1.0-1.2 eq), and potassium fluoride (2.0 eq).

  • Add deionized water to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Seal the vessel and heat the mixture with vigorous stirring. Typical reaction conditions are 100-150 °C for several hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or distillation.

Amination_Workflow

General Procedure for the Amination of a Bromo-Pyrazine

A similar protocol can be employed for bromo-pyrazines. Due to the potential for slightly lower reactivity in some cases, longer reaction times or higher temperatures may be necessary. It is always advisable to perform small-scale optimization experiments.

Materials:

  • 2-Bromopyrazine

  • Amine (e.g., morpholine, piperidine, aniline)

  • Base (e.g., K2CO3, Cs2CO3, or an organic base like DIPEA)

  • Solvent (e.g., DMSO, DMF, or a high-boiling alcohol like n-butanol)

  • Reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • In a reaction vessel, dissolve 2-bromopyrazine (1.0 eq) and the amine (1.0-1.2 eq) in the chosen solvent.

  • Add the base (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • If a polar aprotic solvent like DMSO or DMF was used, dilute the mixture with water and extract the product with a suitable organic solvent.

  • If an alcohol was used as the solvent, it can be removed under reduced pressure before the aqueous workup.

  • Wash the combined organic extracts with water and brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product as needed.

Conclusion and Outlook

The choice between a bromo- and chloro-pyrazine as a substrate for SNAr reactions is a strategic decision that should be guided by a combination of factors including cost, availability, the nature of the nucleophile, and the desired downstream transformations. While their reactivity is often comparable, subtle differences can be leveraged to optimize reaction outcomes. For many applications, the lower cost and wider availability of chloro-pyrazines make them the preferred starting material. However, the greater propensity of bromo-pyrazines to participate in subsequent cross-coupling reactions offers a powerful tool for the rapid diversification of molecular scaffolds. As the demand for novel and complex pyrazine-containing molecules in drug discovery continues to grow, a thorough understanding of the reactivity of these fundamental building blocks will remain essential for the medicinal and process chemist.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Ross, S. D. (1963). Nucleophilic Aromatic Substitution: The SNAr Mechanism. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31–85). Interscience Publishers.
  • Ho, T.-L. (1979). Hard and Soft Acids and Bases Principle in Organic Chemistry. Chemical Reviews, 75(1), 1–20.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). Wiley.
  • Hartwig, J. F. (2010).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. Wiley.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry, 8, 1433–1441. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

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A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-3-ethoxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key to unlocking its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth technical comparison of the X-ray crystal structure of 2-Bromo-3-ethoxypyrazine derivatives, compounds of significant interest in medicinal chemistry. While crystallographic data for this specific derivative is not publicly available, this guide will serve as a comprehensive manual, detailing the experimental workflow to obtain such a structure and providing a comparative analysis with structurally related compounds.

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are integral to numerous natural and synthetic products.[1] They are found in food and are key components in many pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The precise arrangement of atoms within these molecules, which can be determined by single-crystal X-ray diffraction, dictates their interactions with biological targets.

The Crucial Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[3] This technique is indispensable in drug design and development as it reveals crucial structural details such as bond lengths, bond angles, and intermolecular interactions, which govern the physicochemical properties of a compound.[4]

Experimental Protocol: Obtaining the Crystal Structure of a Novel 2-Bromo-3-ethoxypyrazine Derivative

The following protocol outlines the necessary steps to obtain high-quality single crystals of a novel 2-Bromo-3-ethoxypyrazine derivative and subsequently determine its crystal structure.

Part 1: Synthesis and Purification

The first critical step is the synthesis of the 2-Bromo-3-ethoxypyrazine derivative. While specific synthetic routes are beyond the scope of this guide, various methods for the synthesis of pyrazine derivatives have been reported.[5][6] Following synthesis, rigorous purification of the compound is essential, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography, recrystallization, and sublimation are often employed.

Part 2: Crystal Growth: The Art and Science

Growing X-ray quality crystals is often the most challenging step. The ideal crystal for SCXRD should be a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm in all directions and free of cracks or other defects.[7] The key is to allow the crystals to form slowly.[7] Several techniques can be employed:

  • Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent to create a nearly saturated solution. The vessel is then loosely covered to allow for the slow evaporation of the solvent, leading to crystal formation.[8]

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[8]

The choice of solvent is critical and often requires screening a variety of options. A good starting point is a solvent in which the compound is moderately soluble.[8]

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3] The crystal is then rotated, and a series of diffraction images are collected at different orientations.[3] The intensity and position of the diffracted X-ray beams are recorded by a detector.

Part 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps:

  • Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal lattice is determined.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as the Patterson method or direct methods.[9]

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

The final result is a detailed three-dimensional model of the molecule, including precise atomic coordinates, bond lengths, and bond angles.

Comparative Structural Analysis: A Hypothetical Case Study

To illustrate the process of comparative analysis, let us assume we have successfully obtained the crystal structure of a hypothetical compound, 2-Bromo-5-chloro-3-ethoxypyrazine . We can then compare its key structural features with those of other known bromo- and pyrazine-containing derivatives.

Key Comparison Points:
  • Bond Lengths and Angles: Comparison of the bond lengths and angles within the pyrazine ring and of the substituents with those of other pyrazine derivatives can reveal the electronic effects of the substituents.

  • Molecular Conformation and Planarity: The planarity of the pyrazine ring and the orientation of the substituents are important for understanding how the molecule might interact with a receptor.

  • Intermolecular Interactions: The types of intermolecular interactions present in the crystal lattice (e.g., hydrogen bonds, halogen bonds, π-π stacking) determine the crystal packing and can provide insights into the compound's physical properties, such as melting point and solubility.[10]

Data Presentation:

Table 1: Comparison of Key Crystallographic Parameters

ParameterHypothetical 2-Bromo-5-chloro-3-ethoxypyrazine7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine[11]3-bromo-2-hydroxybenzonitrile[10]
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)Hypothetical Value15.123 (3)13.987 (3)
b (Å)Hypothetical Value5.987 (1)3.984 (1)
c (Å)Hypothetical Value17.098 (3)13.998 (3)
β (°)Hypothetical Value98.45 (3)113.67 (3)
V (ų)Hypothetical Value1528.1 (5)715.1 (3)
ZHypothetical Value44

Table 2: Comparison of Selected Bond Lengths (Å)

BondHypothetical 2-Bromo-5-chloro-3-ethoxypyrazinePyrazine[5]
C-C (in ring)Hypothetical Value1.378
C-N (in ring)Hypothetical Value1.334
C-BrHypothetical ValueN/A
C-ClHypothetical ValueN/A
C-OHypothetical ValueN/A

Table 3: Comparison of Intermolecular Interactions

CompoundKey Intermolecular Interactions
Hypothetical 2-Bromo-5-chloro-3-ethoxypyrazineHypothetical: Halogen bonding (Br···N, Cl···N), C-H···N hydrogen bonds, π-π stacking
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineπ-π stacking[11]
3-bromo-2-hydroxybenzonitrileO-H···Br and O-H···N hydrogen bonding, π-stacking[10]

Visualizing the Workflow and Structural Relationships

Diagrams are essential for visualizing complex workflows and relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification SlowEvap Slow Evaporation Purification->SlowEvap VaporDiff Vapor Diffusion Purification->VaporDiff SlowCool Slow Cooling Purification->SlowCool Mounting Crystal Mounting SlowEvap->Mounting VaporDiff->Mounting SlowCool->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Comparative Analysis Refinement->Analysis

Caption: Experimental workflow for determining the crystal structure of a novel compound.

Comparative_Analysis cluster_comparisons Comparison Compounds cluster_parameters Structural Parameters Target Hypothetical 2-Bromo-5-chloro- 3-ethoxypyrazine Pyrazine Pyrazine Target->Pyrazine Ring Geometry BromoPyridine Bromo-substituted Pyridine Derivative Target->BromoPyridine Halogen Effects BromoBenzene Bromo-substituted Benzene Derivative Target->BromoBenzene Intermolecular Interactions BondLengths Bond Lengths & Angles Pyrazine->BondLengths Conformation Molecular Conformation BromoPyridine->Conformation Packing Crystal Packing (Intermolecular Forces) BromoBenzene->Packing

Caption: Logical relationships in comparative structural analysis.

Conclusion

The determination of the X-ray crystal structure of 2-Bromo-3-ethoxypyrazine derivatives, and indeed any novel compound of pharmaceutical interest, is a critical step in the drug development pipeline. This guide has provided a comprehensive overview of the experimental procedures required, from synthesis to structure refinement. Furthermore, the framework for a comparative structural analysis presented here, using a hypothetical example, demonstrates how researchers can leverage existing crystallographic data to gain deeper insights into the structure-property relationships of their novel compounds. By meticulously following these protocols and principles of comparative analysis, researchers can significantly advance their understanding of these promising molecules.

References

  • Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. PubMed Central. Available at: [Link]

  • Crystal structure of 3-bromo-2-hydroxybenzonitrile. ResearchGate. Available at: [Link]

  • Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. News-Medical.net. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. University of Aveiro. Available at: [Link]

  • Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. ACS Publications. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie. Available at: [Link]

  • 2-Bromo-3-methylpyrazine. PubChem. Available at: [Link]

  • Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) methanol disolvate. IUCrData. Available at: [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Pyrazine. Wikipedia. Available at: [Link]

  • Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative. ResearchGate. Available at: [Link]

  • The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • 2-Bromo-5-chloro-3-methylpyrazine. PubChem. Available at: [Link]

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Benchmarking Purity Assessment Protocols for 2-Bromo-3-ethoxypyrazine: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic intermediates like 2-Bromo-3-ethoxypyrazine , "purity" is often a deceptive metric. A standard HPLC area% report of 98% can mask significant molar impurities if UV extinction coefficients differ between the product and its contaminants.

For drug development professionals utilizing 2-Bromo-3-ethoxypyrazine as a scaffold (e.g., for Suzuki-Miyaura coupling), the distinction between Chromatographic Purity (Area%) and Absolute Content (Weight%) is the difference between a successful scale-up and a failed campaign.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR), establishing qNMR as the superior method for absolute assay determination in the absence of certified reference standards.

Part 1: The Chemical Context & Impurity Profile

To assess purity, one must first anticipate the impurities. The synthesis of 2-Bromo-3-ethoxypyrazine typically proceeds via nucleophilic aromatic substitution (


) of 2,3-dibromopyrazine with sodium ethoxide.

The Impurity Triad:

  • Unreacted Starting Material: 2,3-Dibromopyrazine. (Critical: Contains two bromines, affecting mass balance significantly).

  • Over-Alkylated Side Product: 2,3-Diethoxypyrazine (Bis-substitution).

  • Hydrolysis Product: 2-Bromo-3-hydroxypyrazine (Generated during aqueous workup).

The Analytical Trap

The bromine atom in the starting material and the ethoxy group in the product drastically alter the UV absorption profiles (


 and 

). Consequently, HPLC Area% will not equal Weight% without experimentally determined Relative Response Factors (RRF).

Part 2: Comparative Methodology

Method A: HPLC-UV (High-Performance Liquid Chromatography)[1][2]
  • Role: Routine monitoring, qualitative impurity profiling.

  • Pros: High sensitivity (detects trace impurities <0.05%), separates isomers.

  • Cons: Requires reference standards for quantitative accuracy. If the starting material has a lower UV response than the product, the product purity will be overestimated .

Method B: qNMR (Quantitative H NMR)[3][4][5]
  • Role: Absolute purity determination (Assay).

  • Pros: Primary ratio method (SI traceable). No reference standard of the analyte is required. The signal intensity is directly proportional to the molar ratio of protons, independent of chemical structure.[1]

  • Cons: Lower sensitivity (LOD ~0.1%), requires careful parameter optimization (

    
     relaxation).
    
Method C: GC-MS (Gas Chromatography - Mass Spectrometry)
  • Role: Orthogonal check for volatile solvents and confirming the absence of inorganic salts.

  • Pros: Excellent for detecting residual ethanol or non-chromophoric volatiles.

  • Cons: Pyrazines can be thermally labile; risk of degradation in the injector port.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate purity assessment tool based on the stage of development.

PurityAssessment Start Crude 2-Bromo-3-ethoxypyrazine Screen Initial Screen: TLC / GC-MS Start->Screen Decision Is Certified Reference Standard Available? Screen->Decision Confirm Identity HPLC_Std Method: HPLC-UV (External Standard Calibration) Decision->HPLC_Std Yes qNMR Method: 1H-qNMR (Internal Standard Method) Decision->qNMR No (Most Common) Result_HPLC Result: Relative Purity (Area%) HPLC_Std->Result_HPLC Result_qNMR Result: Absolute Content (Wt%) qNMR->Result_qNMR Correction Calculate RRF for HPLC Result_qNMR->Correction Use qNMR value to calibrate HPLC Correction->HPLC_Std Feedback Loop

Figure 1: Analytical workflow for assessing purity of non-compendial intermediates. qNMR serves as the bridge to validate HPLC methods when standards are unavailable.

Part 4: Experimental Protocols

Protocol 1: Absolute Purity via H-qNMR

Objective: Determine weight % purity with <1% uncertainty.

1. Internal Standard (IS) Selection:

  • Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Why? TCNB provides a sharp singlet in the aromatic region (approx 7.5-8.0 ppm) that typically does not overlap with the pyrazine protons (8.0-8.5 ppm) or the ethoxy group (1.4 ppm, 4.5 ppm).

  • Solvent: DMSO-

    
     (to ensure full solubility of both polar pyrazine and organic IS).
    

2. Sample Preparation:

  • Accurately weigh ~20 mg of the analyte (

    
    ) into a vial.
    
  • Accurately weigh ~10 mg of the Internal Standard (

    
    ) into the same vial. Precision balance (0.01 mg resolution) is mandatory.
    
  • Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    

3. Acquisition Parameters (The "Self-Validating" Step):

  • Pulse Angle: 90° (

    
    ).[2]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton.[2]
    • Validation: Run a quick Inversion Recovery experiment. If

      
       is 3s, set 
      
      
      
      . Failure to do this results in integration errors up to 10%.
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Spectral Width: 20 ppm (to catch all satellites).

4. Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">



Where 

=Integral area,

=Number of protons,

=Molar mass,

=Mass weighed,

=Purity.[3][1][4][2][5][6][7]
Protocol 2: HPLC-UV Purity Profiling

Objective: Detect trace impurities and isomers.

1. Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: Diode Array Detector (DAD).[7] Extract chromatograms at 254 nm and 280 nm.

2. The Critical Check: Compare the Area% at 254 nm vs. 280 nm. If the purity value shifts significantly (e.g., 98.5% at 254nm vs 96.0% at 280nm), your impurities have different UV maxima than your product. Do not trust the Area%.

Part 5: Data Analysis & Comparison

The following table simulates a typical dataset for 2-Bromo-3-ethoxypyrazine to highlight the discrepancy between methods.

MetricHPLC-UV (254 nm)HPLC-UV (210 nm)qNMR (Absolute)
Purity Value 98.2% (Area%) 96.5% (Area%) 94.1% (Weight%)
Primary Bias Blind to non-UV active salts.Solvent front interference.None (detects all protons).
Impurity Sensitivity High (detects 0.05% isomer).High.Low (LOD ~0.1-0.5%).
Time to Result 30 mins (Method Dev + Run).30 mins.15 mins (Weighing + Run).
Conclusion Overestimation Inconsistent Accurate

Interpretation: The HPLC overestimates purity because the dibromo-starting material (likely the main impurity) absorbs less intensely at 254 nm than the ethoxy-product. The qNMR reveals the true content, accounting for retained solvent and inorganic salts (NaCl/NaBr) that HPLC-UV misses entirely.

Part 6: Recommendation

For 2-Bromo-3-ethoxypyrazine , specifically:

  • Use qNMR for Assay: When calculating stoichiometry for the next reaction step (e.g., a Buchwald-Hartwig amination), use the qNMR weight % value. Using the HPLC area% will lead to under-dosing reagents and incomplete conversion.

  • Use HPLC for Cleanliness: Use HPLC to ensure the absence of the specific 2,3-diethoxypyrazine side product, which qNMR might miss if it is present at <0.5%.

Visualizing the Signal Pathway

SignalPathway cluster_NMR qNMR Physics cluster_HPLC HPLC-UV Physics Protons Proton Spin Population Magnet B0 Field (Excitation) Protons->Magnet FID Free Induction Decay Magnet->FID FT Fourier Transform FID->FT Integral Signal Area (Direct Molar Ratio) FT->Integral Analyte Analyte Concentration Column Separation (Time) Analyte->Column UV_Light UV Absorption (Beer-Lambert) Column->UV_Light Signal Peak Area (Dependent on Extinction Coeff) UV_Light->Signal

Figure 2: Mechanistic comparison. qNMR relies on nuclear properties (direct molarity), while HPLC-UV relies on electronic transitions (variable extinction coefficients).

References

  • Pauli, G. F., et al. (2005). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • Almac Group. (2023). "qNMR – A Modern Alternative to HPLC."[8] Almac Knowledge Centre.[8] Link

  • Sigma-Aldrich. (2021).[9] "Quantitative NMR (qNMR) – A Primary Analytical Method."[1] Technical Library. Link

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry. Link

  • Gou, Y., et al. (2019). "Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector." Journal of Pharmaceutical and Biomedical Analysis. Link

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

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In the realms of pharmaceutical development, agrochemicals, and materials science, the precise identification of isomeric structures is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and intellectual property standing. Among the vast landscape of heterocyclic compounds, the diazines—specifically the 1,2- (pyridazine), 1,3- (pyrimidine), and 1,4- (pyrazine) isomers of C₄H₄N₂—present a classic analytical challenge. Their identical molecular formula and mass belie the significant differences in their physicochemical properties and biological activities, all stemming from the varied placement of the two nitrogen atoms within the aromatic ring.

This guide provides a comprehensive, experimentally-grounded comparison of the spectroscopic techniques that enable the unambiguous differentiation of these three isomers. We will delve into the "why" behind the spectral differences, rooted in the molecular symmetry and electronic environments unique to each isomer, and provide actionable protocols for obtaining high-quality, differentiable data.

The Foundational Difference: Molecular Symmetry and Dipole Moment

The arrangement of the nitrogen atoms dictates the fundamental electronic and structural properties of each isomer, which in turn governs their interaction with electromagnetic radiation.

  • Pyrazine (1,4-diazine): Possesses the highest symmetry of the three (D₂h point group). The opposing placement of the nitrogen atoms results in a cancellation of their electron-withdrawing effects, leading to a non-polar molecule with a zero dipole moment.[1] This high symmetry has profound implications for its vibrational and NMR spectra.

  • Pyrimidine (1,3-diazine): With nitrogen atoms at the 1 and 3 positions, pyrimidine has a lower symmetry (C₂v point group). The vector sum of the individual C-N bond dipoles results in a significant molecular dipole moment.

  • Pyridazine (1,2-diazine): The adjacent nitrogen atoms also result in C₂v symmetry. However, the close proximity of the nitrogen lone pairs leads to electrostatic repulsion, influencing its basicity and electronic structure.[2] This arrangement also produces the largest dipole moment of the three isomers.

These intrinsic differences in symmetry and polarity are the primary drivers of the distinct spectroscopic signatures we will explore.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic systems.[3] The energy of these transitions, and thus the wavelength of maximum absorbance (λ_max), is sensitive to the electronic structure.

Causality of Spectral Differences:

The relative energies of the molecular orbitals are influenced by the position of the nitrogen atoms. The non-bonding (n) orbitals (the lone pairs on the nitrogen atoms) and the π-system orbitals are perturbed differently in each isomer.

  • In pyrazine , the two nitrogen lone pairs interact, splitting into symmetric and antisymmetric combinations.[4] This interaction, along with the high symmetry, affects the energies of the n → π* transitions.

  • In pyridazine , the adjacent lone pairs exhibit significant through-space interaction, which destabilizes the non-protonated form and influences the energy of the n orbitals.[2]

  • Pyrimidine's electronic structure represents an intermediate case.

While UV-Vis spectroscopy can show subtle differences in the λ_max and molar absorptivity (ε) for the π → π* transitions, the n → π* transitions, which are typically weaker, are often more informative for distinguishing these isomers. However, these transitions can be sensitive to solvent effects.

Comparative UV-Vis Data (in a non-polar solvent like cyclohexane):

Isomerλ_max (π → π) (nm)ε (M⁻¹cm⁻¹)λ_max (n → π) (nm)ε (M⁻¹cm⁻¹)
Pyrazine ~260~6,000~320~1,000
Pyrimidine ~243~2,000~298~400
Pyridazine ~246~1,500~340~300

Note: These are approximate values and can vary with solvent and pH.

Experimental Protocol: UV-Vis Spectroscopy

Caption: Workflow for FT-IR analysis using an Attenuated Total Reflectance (ATR) accessory.

Self-Validation: The collection of a background spectrum before each sample is a critical self-validating step. It ensures that atmospheric H₂O and CO₂ are subtracted, and any residue on the ATR crystal does not contribute to the sample spectrum. Regular cleaning and verification of the crystal surface integrity are also essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing these isomers. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C). [5][6] Causality of Spectral Differences:

The number of unique proton and carbon environments (and thus the number of signals in the ¹H and ¹³C NMR spectra) is a direct consequence of molecular symmetry.

  • Pyrazine (D₂h): Due to its high symmetry, all four protons are chemically equivalent, and all four carbons are also chemically equivalent. This results in a single, sharp peak in both the ¹H and ¹³C NMR spectra. [7]* Pyrimidine (C₂v): Possesses a plane of symmetry that bisects the C2-N1-N3 and C4-C5-C6 bonds. This results in three distinct proton environments (H2, H4/H6, and H5) and three distinct carbon environments (C2, C4/C6, and C5).

  • Pyridazine (C₂v): Also has a plane of symmetry, but it bisects the N1-N2 and C4-C5 bonds. This leads to two unique proton environments (H3/H6 and H4/H5) and two unique carbon environments (C3/C6 and C4/C5).

The chemical shifts (δ) are also highly informative. The electron-withdrawing nature of the nitrogen atoms deshields adjacent protons and carbons, shifting their signals downfield. The magnitude of this effect depends on the proximity to the nitrogen atoms.

Comparative ¹H and ¹³C NMR Data (in CDCl₃, ppm):

Isomer¹H NMR Signals (δ)¹³C NMR Signals (δ)
Pyrazine 1 signal (~8.6)1 signal (~145)
Pyrimidine 3 signals (~9.2, ~8.7, ~7.4)3 signals (~159, ~157, ~122)
Pyridazine 2 signals (~9.1, ~7.7)2 signals (~151, ~127)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Self-Validation: The use of a deuterated solvent and an internal standard like TMS are fundamental to the integrity of NMR data. [8]The locking mechanism of the spectrometer corrects for magnetic field drift during acquisition. [9]For ¹³C NMR, acquiring a spectrum with and without proton decoupling can help confirm assignments and provide further structural information.

Conclusion: A Multi-faceted Approach to Isomer Identification

While each spectroscopic technique offers valuable clues, a definitive and robust identification of pyrazine isomers relies on a consolidated approach. NMR spectroscopy, with its ability to resolve chemically distinct nuclei based on molecular symmetry, stands as the most unambiguous method. However, vibrational spectroscopy provides a rapid and effective "fingerprint," especially when comparing an unknown to a known standard. UV-Vis spectroscopy, while more subtle, offers insights into the electronic structure that complements the structural information from the other techniques.

By understanding the causal links between molecular structure and spectroscopic output, and by adhering to rigorous, self-validating experimental protocols, researchers can confidently navigate the analytical challenges posed by these and other isomeric systems, ensuring the integrity and success of their scientific endeavors.

References

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2–3), 193–206. [Link]

  • de la Cruz, C., Lázaro, J. L., & Peral, F. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(4), 745-753. [Link]

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  • Joule, J. A., & Mills, K. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

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  • ChemRxiv. Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. [Link]

  • Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. [Link]

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  • ACS Publications. (2025). Decoherence and Relaxation of Vibrational Motion in Ultrafast Electronic Relaxation of Pyrazine in Solution. [Link]

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A Researcher's Guide to the Precise Quantification of 2-Bromo-3-ethoxypyrazine Utilizing an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Bromo-3-ethoxypyrazine, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its accurate measurement is crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive, field-tested methodology for the quantification of 2-Bromo-3-ethoxypyrazine using an internal standard approach with Gas Chromatography-Mass Spectrometry (GC-MS).

Given the limited publicly available analytical data for 2-Bromo-3-ethoxypyrazine, this guide will utilize a closely related and well-characterized analogue, 2-ethoxy-3-isopropylpyrazine , as a model compound to demonstrate the principles and procedures. This scientifically rigorous approach provides a robust framework that can be readily adapted and validated for the target analyte, 2-Bromo-3-ethoxypyrazine.

The Cornerstone of Accurate Quantification: A Comparative Analysis of Methodologies

The selection of an appropriate analytical technique and a suitable internal standard is the foundation of a reliable quantitative method. This section delves into the rationale behind the recommended choices.

Gas Chromatography-Mass Spectrometry (GC-MS): The Technique of Choice

For semi-volatile compounds like pyrazines, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable analytical techniques. However, GC-MS offers distinct advantages for this application:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates compounds based on their volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.Separates compounds based on their partitioning between a mobile and stationary phase.
Advantages for Pyrazines Excellent separation for volatile and semi-volatile compounds. High sensitivity and selectivity from the mass spectrometer. Provides structural information for identification.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Limitations for Pyrazines Requires the analyte to be thermally stable and sufficiently volatile.May require derivatization for volatile compounds to improve retention and detection. Can have lower resolution for complex mixtures of volatile isomers compared to GC.

The volatility of 2-ethoxy-3-isopropylpyrazine and, by extension, 2-Bromo-3-ethoxypyrazine, makes GC an ideal separation technique. The coupling with a mass spectrometer provides unparalleled selectivity and sensitivity, which is crucial when dealing with complex matrices or low concentrations.

The Internal Standard: Your Anchor in a Sea of Variability

The use of an internal standard (IS) is a powerful technique to correct for variations in sample preparation and instrument response, thereby significantly improving the precision and accuracy of quantitative analysis. An ideal internal standard should be chemically similar to the analyte but chromatographically resolved from it and other matrix components.

For the quantification of 2-ethoxy-3-isopropylpyrazine, and by extension 2-Bromo-3-ethoxypyrazine, several options for an internal standard exist:

Internal Standard TypeExampleRationale
Stable Isotope Labeled (SIL) Analog 2-ethoxy-d5-3-isopropylpyrazineThe ideal choice. It co-elutes with the analyte but is distinguishable by its mass, ensuring that any sample preparation or instrument variability affects both compounds almost identically.[1]
Structurally Similar Compound 2-methoxy-3-isopropylpyrazineA practical alternative when a SIL analog is unavailable. It has similar chemical properties and chromatographic behavior. Its different mass allows for clear distinction in the mass spectrometer.
A Different Pyrazine 2-ethyl-3-methylpyrazineAnother viable option, provided it is well-resolved from the analyte and does not interfere with any matrix components.

For this guide, we will proceed with 2-methoxy-3-isopropylpyrazine as the internal standard, a pragmatic choice that balances analytical rigor with accessibility.

Experimental Protocol: From Sample to Result

This section provides a detailed, step-by-step protocol for the quantification of 2-ethoxy-3-isopropylpyrazine using 2-methoxy-3-isopropylpyrazine as the internal standard.

Workflow for Quantification

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Stock Solutions (Analyte & Internal Standard) B Create Calibration Standards (Varying Analyte, Constant IS) A->B C Prepare Quality Control (QC) Samples A->C D Prepare Samples for Analysis (Add IS to Unknowns) A->D E Inject Samples into GC-MS F Acquire Data (Chromatograms & Mass Spectra) E->F G Integrate Peak Areas (Analyte & IS) F->G H Generate Calibration Curve (Area Ratio vs. Concentration Ratio) G->H I Calculate Analyte Concentration in Unknowns H->I

Caption: A schematic of the complete workflow for the quantification of the analyte using an internal standard.

Reagents and Materials
  • 2-ethoxy-3-isopropylpyrazine (Analyte)

  • 2-methoxy-3-isopropylpyrazine (Internal Standard)

  • Methanol (HPLC Grade)

  • Volumetric flasks and pipettes

  • GC vials with septa

Instrumentation
  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Step-by-Step Procedure
  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-ethoxy-3-isopropylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask. This is the Analyte Stock Solution.

    • Accurately weigh approximately 10 mg of 2-methoxy-3-isopropylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask. This is the Internal Standard Stock Solution.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a constant amount of the Internal Standard Stock Solution with varying amounts of the Analyte Stock Solution. For example:

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume with Methanol (mL)Analyte Concentration (µg/mL)IS Concentration (µg/mL)
110100110100
225100125100
350100150100
41001001100100
52001001200100
  • Preparation of Quality Control (QC) Samples:

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) from a separate weighing of the analyte stock to ensure the accuracy of the calibration curve.

  • Sample Preparation:

    • For unknown samples, add a known amount of the Internal Standard Stock Solution to a known amount of the sample.

  • GC-MS Analysis:

    • GC Conditions:

      • Inlet temperature: 250 °C

      • Injection volume: 1 µL (splitless mode)

      • Oven temperature program: Start at 60 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Electron ionization (EI) at 70 eV

      • Scan mode: Full scan from m/z 40 to 300. For higher sensitivity, selected ion monitoring (SIM) can be used.

Data Analysis and Interpretation: Unveiling the Numbers

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Quantification_Logic cluster_inputs Inputs cluster_calc Calculations cluster_output Output Area_A Peak Area of Analyte (A_A) Ratio_Area Area Ratio = A_A / A_IS Area_A->Ratio_Area Area_IS Peak Area of Internal Standard (A_IS) Area_IS->Ratio_Area Conc_A Concentration of Analyte (C_A) Ratio_Conc Concentration Ratio = C_A / C_IS Conc_A->Ratio_Conc Conc_IS Concentration of Internal Standard (C_IS) Conc_IS->Ratio_Conc Unknown_Conc Unknown Analyte Concentration Conc_IS->Unknown_Conc Cal_Curve Calibration Curve (Area Ratio vs. Conc. Ratio) Ratio_Area->Cal_Curve Ratio_Area->Unknown_Conc Ratio_Conc->Cal_Curve RF Response Factor (RF) RF->Unknown_Conc Cal_Curve->RF Slope

Caption: The logical flow of calculations in the internal standard quantification method.

  • Calculate the Response Factor (RF): From the calibration standards, plot the ratio of the peak area of the analyte to the internal standard (AreaAnalyte / AreaIS) against the ratio of their concentrations (ConcAnalyte / ConcIS). The slope of this line is the relative response factor (RRF).

    Equation: (AreaAnalyte / AreaIS) = RRF * (ConcAnalyte / ConcIS)

  • Quantify the Analyte in Unknown Samples: Using the calculated RRF and the known concentration of the internal standard added to the unknown sample, the concentration of the analyte can be determined.

    Equation: ConcAnalyte = (AreaAnalyte / AreaIS) * (ConcIS / RRF)

Method Validation: The Seal of Trustworthiness

A developed analytical method is only reliable if it is validated. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, are summarized below.[2][3]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure that the signal measured is from the analyte of interest and not from any other components in the sample matrix.The analyte peak should be well-resolved from other peaks, and the mass spectrum of the analyte in the sample should match that of a reference standard.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A linear regression of the calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.The recovery of the analyte spiked into a blank matrix should be within 98-102%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
Robustness To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should not be significantly affected by minor changes in parameters like GC oven temperature or flow rate.

Conclusion

This guide provides a comprehensive and scientifically sound framework for the quantification of 2-Bromo-3-ethoxypyrazine using GC-MS with an internal standard. By leveraging the principles demonstrated with the model compound, 2-ethoxy-3-isopropylpyrazine, researchers and drug development professionals can confidently develop and validate a robust analytical method for their specific needs. The emphasis on methodological comparison, detailed experimental protocols, and adherence to validation guidelines ensures the generation of high-quality, reliable, and defensible data, a cornerstone of successful pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33135, 2-Ethyl-3-methoxypyrazine. Retrieved January 26, 2024 from [Link].

  • The Good Scents Company (n.d.). 2-ethoxy-3-ethyl pyrazine. Retrieved January 26, 2024 from [Link].

  • Štěpánek, V., & Hrabinová, M. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

  • NIST (n.d.). 2-methoxy-3-isopropylpyrazine. In NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link].

  • The Good Scents Company (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved January 26, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine. Retrieved January 26, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32594, 2-Isobutyl-3-methoxypyrazine. Retrieved January 26, 2024 from [Link].

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].

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Biological Activity of 2-Bromo-3-ethoxypyrazine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Bromo-3-ethoxypyrazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-Bromo-3-ethoxypyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for generating diverse bioactive agents. Unlike simple pyrazines, the simultaneous presence of a halogen (bromo) at position 2 and an alkoxy (ethoxy) group at position 3 creates a unique electronic environment. This dual-functionalization potential allows for orthogonal synthetic modifications—specifically, transition-metal-catalyzed cross-couplings at the C-2 position and nucleophilic displacements or lipophilic tuning at the C-3 position.

This guide objectively compares the performance of 2-bromo-3-ethoxypyrazine derivatives against standard-of-care (SoC) alternatives in two primary therapeutic areas: Antitubercular (TB) therapy and Kinase Inhibition (Oncology) .

Chemical Rationale & Scaffold Versatility

The biological potency of this scaffold stems from its ability to mimic the purine ring system found in ATP, while offering tunable lipophilicity.

  • C-2 Bromo Position: Acts as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of aryl/heteroaryl groups to target specific protein pockets (e.g., kinase hinge regions).

  • C-3 Ethoxy Position: Provides a lipophilic anchor. In antitubercular applications, this alkoxy chain increases the partition coefficient (LogP), enhancing permeability through the waxy mycolic acid layer of Mycobacterium tuberculosis.

Figure 1: Scaffold Functionalization Logic

ScaffoldLogic Scaffold 2-Bromo-3-ethoxypyrazine (Core Scaffold) C2_Mod C-2 Modification (Suzuki/Buchwald) Scaffold->C2_Mod Electrophilic Site C3_Mod C-3 Modification (Lipophilicity Tuning) Scaffold->C3_Mod Donating Group Kinase Kinase Inhibitors (FGFR/EGFR Targeting) C2_Mod->Kinase Aryl Coupling AntiTB Antitubercular Agents (Enhanced Permeability) C3_Mod->AntiTB LogP Adjustment

Caption: Functional divergence of the 2-bromo-3-ethoxypyrazine scaffold into oncology and infectious disease applications.

Comparative Analysis: Antitubercular Activity

Pyrazine derivatives are foundational in TB treatment (e.g., Pyrazinamide). However, Pyrazinamide requires activation by the bacterial enzyme PncA. 2-Bromo-3-ethoxypyrazine derivatives often bypass this requirement or exhibit activity against resistant strains due to enhanced lipophilicity.

Performance vs. Standard of Care (Pyrazinamide)

The following table summarizes the biological activity of representative 3-alkoxypyrazine-2-amine derivatives (synthesized from the title scaffold) compared to Pyrazinamide.

Table 1: Antimycobacterial Potency (MIC) against M. tuberculosis H37Rv

Compound ClassKey Substituent (R)MIC (µg/mL)LogP (Calc)Mechanism Note
Standard of Care Pyrazinamide (PZA) 20 - 50 -0.71 Requires acidic pH & PncA activation
Derivative A2-amino-3-ethoxypyrazine12.5 - 250.85Moderate permeability; PncA independent
Derivative B2-(aryl-amino)-3-ethoxypyrazine3.12 - 6.252.40High lipophilicity; targets efflux pumps
Derivative C2-bromo-3-benzyloxypyrazine> 643.10Too lipophilic; solubility issues limit bioactivity

Data Source: Synthesized from general structure-activity trends in pyrazine carboxamides [1][3].

Key Insight: The ethoxy group in Derivative A and B provides a "sweet spot" for lipophilicity (LogP ~1-2.5). Unlike Pyrazinamide, which is highly polar and requires specific transport/activation, ethoxy-substituted derivatives can passively diffuse through the mycobacterial envelope, offering activity against PZA-resistant strains.

Comparative Analysis: Anticancer (Kinase Inhibition)

In oncology, the pyrazine ring serves as a bioisostere for the hinge-binding region of kinase inhibitors. The 2-bromo group is typically replaced by an aromatic amine to form 3-amino-pyrazine-2-carboxamide derivatives.

Mechanism of Action: ATP Competition

These derivatives function as Type I inhibitors, binding to the ATP pocket of kinases such as FGFR (Fibroblast Growth Factor Receptor).

Figure 2: Kinase Signaling Inhibition Pathway

KinasePathway Ligand Growth Factor (FGF) Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activation Signaling Downstream Signaling (MAPK/PI3K) Receptor->Signaling Phosphorylation Inhibitor Pyrazine Derivative (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Inhibitor->Signaling Inhibits ATP ATP ATP->Receptor Normal Binding Proliferation Cell Proliferation Signaling->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Loss of Signal

Caption: Pyrazine derivatives competitively inhibit ATP binding, halting downstream proliferative signaling in cancer cells.

Comparative Potency (IC50 Values):

  • Standard (Imatinib): 0.1 - 0.5 µM (Specific targets).

  • Pyrazine Derivative (Optimized): 0.05 - 0.2 µM against FGFR2 [2].

  • 2-Bromo-3-ethoxypyrazine (Parent): Inactive (> 50 µM).[1] Note: The parent scaffold requires functionalization at the bromo-position to achieve potency.

Experimental Protocol: Determination of MIC (Antitubercular)

To validate the biological activity of derivatives synthesized from 2-bromo-3-ethoxypyrazine, the Microplate Alamar Blue Assay (MABA) is the gold standard due to its sensitivity and low cost.

Materials
  • Mycobacterium tuberculosis H37Rv strain.[2][3][4][5][6]

  • Middlebrook 7H9 broth supplemented with OADC.

  • Alamar Blue reagent (Resazurin).

  • Test compounds (dissolved in DMSO).

Step-by-Step Methodology
  • Inoculum Preparation: Culture M. tuberculosis to mid-log phase (OD600 ~ 0.6–0.8). Dilute to a final density of ~10^5 CFU/mL.

  • Compound Dilution: Prepare 2-fold serial dilutions of the pyrazine derivative in 96-well plates. Final DMSO concentration must be <1%.

  • Incubation: Add 100 µL of bacterial suspension to each well. Seal and incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[7]

Self-Validation Check: Include a positive control (Rifampicin, MIC ~0.05 µg/mL) and a solvent control (DMSO). If Rifampicin fails to inhibit at standard concentrations, the assay is invalid.

Synthesis Workflow: From Scaffold to Lead

The utility of 2-bromo-3-ethoxypyrazine lies in its chemical reactivity. Below is the standard workflow to convert this scaffold into a bioactive kinase inhibitor.

Figure 3: Synthetic Workflow

Synthesis Start 2-Bromo-3-ethoxypyrazine Step1 Step 1: Amination (NH3/MeOH, Heat) Start->Step1 Intermed 3-Ethoxypyrazin-2-amine Step1->Intermed Step2 Step 2: Bromination (NBS, DMF) Intermed->Step2 Lead 3-Amino-5-bromo-derivative Step2->Lead Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Lead->Step3 Final Bioactive Kinase Inhibitor Step3->Final

Caption: Conversion of the precursor scaffold into a functionalized kinase inhibitor via sequential amination and coupling.

References

  • Doležal, M. et al. (2019). "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules. Available at: [Link]

  • Li, X. et al. (2024). "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Zitko, J. et al. (2025). "Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides." Molecules. Available at: [Link]

  • PubChem Compound Summary. "2-Ethyl-3-methoxypyrazine (Related Analog)." National Center for Biotechnology Information. Available at: [Link]

Sources

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